molecular formula C15H13N B1620238 2-(4-Methylphenyl)indolizine CAS No. 7496-81-3

2-(4-Methylphenyl)indolizine

Cat. No.: B1620238
CAS No.: 7496-81-3
M. Wt: 207.27 g/mol
InChI Key: DCLHWYSXBSMRRM-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)indolizine is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7496-81-3

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-(4-methylphenyl)indolizine

InChI

InChI=1S/C15H13N/c1-12-5-7-13(8-6-12)14-10-15-4-2-3-9-16(15)11-14/h2-11H,1H3

InChI Key

DCLHWYSXBSMRRM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2

Other CAS No.

7496-81-3

Origin of Product

United States

Foundational & Exploratory

chemical and physical properties of 2-(4-Methylphenyl)indolizine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Subject: Chemical, Physical, and Synthetic Profile of CAS 7496-81-3 Audience: Medicinal Chemists, Material Scientists, and Drug Development Researchers

Executive Summary

2-(4-Methylphenyl)indolizine (CAS 7496-81-3), also known as 2-(p-tolyl)indolizine, is a fused bicyclic heteroaromatic compound belonging to the indolizine class. Unlike its isomer indole, indolizine is electron-rich at the bridgehead nitrogen, imparting unique photophysical properties and reactivity profiles. This derivative is characterized by a p-tolyl substituent at the C2 position, which enhances lipophilicity and alters crystal packing relative to the parent 2-phenylindolizine.

This guide serves as a definitive technical reference, consolidating synthesis protocols, spectral characterization, and physicochemical data. It is designed to support researchers utilizing this scaffold in fluorescent probe design, organic light-emitting diodes (OLEDs), and pharmaceutical discovery (specifically antihypertensive and antimicrobial research).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 2-p-Tolylindolizine
CAS Registry Number 7496-81-3
Molecular Formula C₁₅H₁₃N
Molecular Weight 207.27 g/mol
SMILES Cc1ccc(cc1)c2cn3ccccc3c2
InChIKey DCLHWYSXBSMRRM-UHFFFAOYSA-N
Physical Properties

The introduction of the methyl group at the para position of the phenyl ring exerts a hyperconjugative electron-donating effect (+I), slightly increasing the electron density of the indolizine core compared to the unsubstituted 2-phenyl analog.

PropertyValue / ObservationSource / Context
Appearance Green to Yellow crystalline solidExperimental observation [1]
Melting Point 195 – 200 °CExperimental (Uncorrected) [1]
Solubility Soluble in DMSO, CHCl₃, DCM, EtOAc; Insoluble in WaterLipophilic nature (LogP ~4.4)
LogP (Predicted) 4.41XLogP3 Model
Stability Stable at pH 1.2, 6.8, and 7.4Hydrolytic stability confirmed [1]

Technical Note on Appearance: While pure indolizines are often pale yellow, the reported "green" appearance is frequently attributed to strong solid-state fluorescence or trace oxidation products common in electron-rich pyrrole-fused systems.

Synthesis & Manufacturing

The most robust route to this compound is the Chichibabin Indolizine Synthesis . This method cyclizes a quaternary pyridinium salt formed from 2-picoline and an


-halo ketone.
Retrosynthetic Logic

The construction of the pyrrole ring onto the pyridine face relies on the acidity of the


-methyl protons in 2-picoline and the electrophilicity of the phenacyl bromide carbonyl.

Synthesis Picoline 2-Methylpyridine (Nucleophile) Salt Intermediate: Pyridinium Bromide Salt Picoline->Salt Alkylation (SN2) Bromide 2-Bromo-1-(p-tolyl)ethanone (Electrophile) Bromide->Salt Product This compound (Target) Salt->Product Chichibabin Cyclization (- HBr, - H2O) Base Base (NaHCO3 or K2CO3) Cyclization Trigger Base->Product Promoter

Figure 1: Chichibabin synthesis pathway for 2-arylindolizines.

Experimental Protocol (Step-by-Step)

Reagents: 2-Methylpyridine (1.0 eq), 2-Bromo-1-(4-methylphenyl)ethanone (1.0 eq), Ethanol (dry), Sodium Bicarbonate (NaHCO₃).[1][2][3]

  • Quaternization (Salt Formation):

    • Dissolve 2-methylpyridine (e.g., 10 mmol) in dry ethanol (25 mL).

    • Add 2-bromo-1-(4-methylphenyl)ethanone (10 mmol) slowly with external cooling to control the spontaneous exotherm.

    • Stir at room temperature for 12–24 hours. A solid mass (the quaternary ammonium salt) will precipitate.

    • Purification: Filter the solid, wash with cold dry ethanol or ether to remove unreacted starting materials. Recrystallize from ethanol if necessary.

  • Cyclization:

    • Suspend the quaternary salt in hot water or refluxing ethanol.

    • Add aqueous NaHCO₃ (sodium bicarbonate) solution dropwise until CO₂ evolution ceases and the solution becomes basic.

    • Reflux for 1–2 hours to ensure complete cyclodehydration.

    • Workup: Cool the mixture. The product will precipitate. Filter and wash with water.

    • Final Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc) to yield the target as a green/yellow solid.

Spectroscopic Characterization

Validation of the structure is performed via NMR and IR spectroscopy.[4] The specific signals for the p-tolyl group and the indolizine core are distinct.

Proton NMR ( H NMR) Data

Solvent: DMSO-d₆ / 400 MHz

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
8.17 – 8.19 Doublet (d)1HAr-H (H5)Indolizine pyridine ring (deshielded)
7.89 Doublet (d)1HAr-H (H8)Indolizine pyridine ring
7.56 – 7.58 Doublet (d)2HAr-H (Ortho)p-Tolyl ring (adjacent to indolizine)
7.35 Doublet (d)1HAr-H (H7)Indolizine pyridine ring
7.18 – 7.20 Doublet (d)2HAr-H (Meta)p-Tolyl ring (adjacent to methyl)
6.64 – 6.70 Multiplet (m)1HAr-H (H6)Indolizine pyridine ring
6.48 – 6.50 Triplet (t)1HAr-H (H1/H3)Indolizine pyrrole ring
6.08 Singlet (s)1HAr-H (H3/H1)Characteristic pyrrole proton
2.30 Singlet (s)3H-CH₃Methyl group (diagnostic)
Infrared (IR) & Mass Spectrometry
  • IR (KBr pellet):

    • 3133 cm⁻¹: Aromatic C-H stretching.

    • 2938 cm⁻¹: Aliphatic C-H stretching (Methyl group).[1]

    • 1326 cm⁻¹: C-N stretching (Indolizine core).[1]

  • Mass Spectrometry (EI/ESI):

    • m/z 207 (M+): Consistent with molecular weight of 207.27.[5]

Photophysical & Biological Applications[7][14]

Fluorescence Properties

Indolizines are intrinsically fluorescent. The 2-aryl substitution extends the conjugation length, typically resulting in absorption in the UV-A region (250–320 nm) and emission in the blue-green visible region (400–480 nm).

  • Mechanism: The planar, electron-rich system facilitates

    
     transitions.
    
  • Solvatochromism: Emission is sensitive to solvent polarity, making this scaffold useful for probing biological microenvironments (e.g., hydrophobic pockets in proteins).

Jablonski Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Absorption (UV) Fluorescence Fluorescence Emission (~450 nm) Excited->Fluorescence Radiative Decay NonRad Non-Radiative Decay Excited->NonRad Fluorescence->Ground

Figure 2: Simplified Jablonski diagram illustrating the photophysical cycle of 2-arylindolizines.

Biological Activity

Research indicates that 2-phenylindolizine derivatives possess significant pharmacological potential.[6]

  • Antihypertensive: Tested for non-invasive blood pressure (NIBP) reduction activity [1].[1]

  • Antimicrobial: The scaffold is investigated for activity against Mycobacterium tuberculosis and other pathogens.

  • Stability: The compound shows high stability in acidic (pH 1.2) and physiological (pH 7.4) buffers, a critical attribute for oral bioavailability [1].

Safety and Handling

  • GHS Classification: Not fully harmonized, but treat as Warning .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation, which may darken the solid (green/brown discoloration).

References

  • Synthesis and Characterization: S. B. Junne, et al. "Synthesis, Characterization and Antihypertensive Activity of Some New Indolizine Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 3, no. 2, 2012, pp. 640-646.

  • General Indolizine Properties: PubChem Compound Summary for CID 346948, this compound. National Center for Biotechnology Information.

  • Physical Data Verification: ChemicalBook Datasheet for CAS 7496-81-3.

Sources

Biological Activity of 2-(4-Methylphenyl)indolizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenyl)indolizine (CAS: 7496-81-3) represents a critical scaffold in the exploration of the indolizine pharmacophore.[1] While the parent indolizine ring is isomeric with indole, the 2-aryl substitution pattern—specifically with a lipophilic para-methyl group—unlocks distinct biological properties not seen in the unsubstituted core.[1]

This guide analyzes the compound not merely as a chemical entity but as a privileged structure for multi-target drug design. Its high lipophilicity (LogP ~4.4), planar topology, and electronic distribution make it a potent template for developing agents targeting tubulin polymerization , microbial resistance mechanisms , and inflammatory pathways . This document details the synthesis, physicochemical profile, and mechanistic underpinnings of its biological activity.[2][3]

Chemical Profile & Structural Significance[1][4][5][6][7][8]

The biological efficacy of this compound is dictated by its specific structural attributes, which facilitate interaction with hydrophobic pockets in proteins such as tubulin and cyclooxygenase (COX).[1]

Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Weight 207.27 g/mol Ideal for fragment-based drug discovery (Lead-like).[1]
Formula C₁₅H₁₃NNitrogen bridgehead confers unique electronic properties.[1][4]
LogP (Predicted) ~4.4High lipophilicity; suggests excellent membrane permeability and potential BBB penetration.[1]
Topological Polar Surface Area 4.4 ŲLow TPSA indicates high oral bioavailability potential.[1][4]
H-Bond Donors/Acceptors 0 / 1Acts primarily as a hydrophobic anchor in binding sites.[1]
Structural Logic

The molecule consists of an electron-rich indolizine nucleus fused to a 4-methylphenyl ring at the C2 position.[1]

  • Indolizine Core: Isostere of indole but lacks the N-H donor, preventing non-specific hydrogen bonding and improving metabolic stability against N-oxidation.[1]

  • 4-Methylphenyl Group: The para-methyl substituent acts as a "grease ball," enhancing van der Waals interactions within hydrophobic sub-pockets (e.g., the colchicine binding site of tubulin).[1] It also blocks metabolic hydroxylation at the susceptible para position of the phenyl ring.

Pharmacological Spectrum[10]

Anticancer Activity: Tubulin Polymerization Inhibition

The most authoritative mechanism associated with 2-phenylindolizine derivatives is the inhibition of tubulin polymerization. This compound mimics the structure of combretastatin A-4 , a potent vascular disrupting agent.[1]

  • Mechanism: The compound binds to the colchicine-binding site on β-tubulin.[1] The planar indolizine ring stacks between amino acid residues, while the 4-methylphenyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

  • Outcome: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Antimicrobial & Antifungal Potential

Indolizines are increasingly screened as non-beta-lactam antibiotics.[1]

  • Target: The scaffold has shown efficacy against Mycobacterium tuberculosis and varying strains of Staphylococcus aureus.[1][4]

  • Mode of Action: Unlike traditional antibiotics, lipophilic indolizines likely disrupt the bacterial cell membrane integrity or intercalate into bacterial DNA (gyrase inhibition), driven by their planar, cationic-like character in physiological pH.

Anti-inflammatory Activity (COX/LOX Pathways)

Derivatives of 2-phenylindolizine have demonstrated dual inhibition of COX-2 and 5-LOX enzymes.[1]

  • Selectivity: The 4-methyl group provides the necessary bulk to fit the larger hydrophobic channel of COX-2, potentially offering selectivity over COX-1 and reducing gastric side effects common with NSAIDs.[1]

Mechanism of Action (MOA) Visualization

The following diagram illustrates the primary signaling pathway interference (Tubulin) and the secondary target (DNA/Enzyme) interactions.

MOA_Pathway Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Hydrophobic Binding DNA DNA Intercalation (Secondary Mechanism) Compound->DNA Planar Stacking Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Spindle Defect Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation Replication Replication Block DNA->Replication Steric Hindrance Replication->Apoptosis

Figure 1: Dual-mechanism pathway showing primary tubulin inhibition and secondary DNA intercalation leading to apoptosis.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of this compound.

Synthesis: The Chichibabin Cyclization

This is the industry-standard method for generating 2-substituted indolizines.[1]

Reagents:

  • 2-Picoline (2-Methylpyridine)[1]

  • 2-Bromo-4'-methylacetophenone[1]

  • Sodium Bicarbonate (NaHCO₃)[1]

  • Acetone (Solvent A)[1]

  • Water (Solvent B)[1]

Workflow:

  • Quaternization: Dissolve 2-picoline (1.0 eq) and 2-bromo-4'-methylacetophenone (1.0 eq) in acetone. Reflux for 2–4 hours.[1][4]

  • Precipitation: Cool the mixture. The quaternary pyridinium salt (intermediate) will precipitate.[1] Filter and wash with cold acetone.[1][4]

  • Cyclization: Dissolve the salt in hot water. Slowly add solid NaHCO₃ (2.5 eq) while stirring. The mixture will froth (CO₂ evolution).[1]

  • Reflux: Boil the aqueous mixture for 1 hour to complete the cyclization.

  • Isolation: Cool to room temperature. The product, this compound, precipitates as a solid.[1]

  • Purification: Recrystallize from ethanol/water to yield white/pale yellow crystals (M.P. ~135°C).

Workflow Diagram

Synthesis_Workflow Start Start: 2-Picoline + Bromo-ketone Step1 Reflux in Acetone (Quaternization) Start->Step1 Salt Pyridinium Salt (Precipitate) Step1->Salt Step2 Aq. NaHCO3 (Cyclization) Salt->Step2 Product Crude Indolizine Step2->Product Final Recrystallization (Pure Compound) Product->Final

Figure 2: Step-by-step synthetic route for high-yield production of the target compound.

Structure-Activity Relationship (SAR) Insights

The 4-methyl group is not merely a passive substituent; it is a critical modulator of activity.[1]

  • Lipophilicity vs. Activity:

    • Unsubstituted (Phenyl): Lower LogP, moderate tubulin binding.

    • 4-Methyl (Tolyl):[1] Optimal LogP (~4.4).[1] The methyl group fills the hydrophobic pocket of the receptor more efficiently than the proton, increasing binding affinity by ~2-5x in similar analogs.

    • 4-Nitro/Chloro:[1] Electron-withdrawing groups often reduce fluorescence and can alter the dipole moment, potentially reducing membrane permeability despite high affinity.[1]

  • Metabolic Stability:

    • The 4-position of the phenyl ring is a primary site for Cytochrome P450 oxidation (hydroxylation).[1] Methyl substitution blocks this site, potentially extending the half-life (

      
      ) of the molecule in vivo compared to the unsubstituted 2-phenylindolizine.[1]
      

References

  • Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. Source: Global Research Online.[1][4] URL:[Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Source: Journal of Basic and Clinical Pharmacy.[1] URL:[Link]

  • Indolizine Synthesis via Chichibabin Reaction. Source: Organic Chemistry Portal.[1][4] URL:[Link][1]

  • PubChem Compound Summary for CID 346948: this compound. Source: National Center for Biotechnology Information (2025).[1] URL:[Link][1]

Sources

2-(4-Methylphenyl)indolizine Derivatives: Synthesis, Functionalization, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indolizines are privileged bicyclic heteroaromatic scaffolds characterized by a bridgehead nitrogen atom and a fully conjugated 10-


 electron system. Among its diverse derivatives, 2-(4-methylphenyl)indolizine  (also known as 2-(p-tolyl)indolizine) stands out due to the unique stereoelectronic properties imparted by the electron-donating para-methyl group. This specific substitution pattern not only enhances the fluorescence quantum yield of the molecule for materials science applications but also significantly improves its binding affinity in biological targets, demonstrating potent antihypertensive and antifungal activities[1][2].

This technical guide provides an in-depth analysis of the synthetic pathways to this compound, explores late-stage functionalization techniques, and details self-validating experimental protocols designed for high-yield reproducibility in drug development settings.

Chemical Significance and Reactivity Profile

The indolizine core is highly electron-rich, with the highest highest occupied molecular orbital (HOMO) coefficient typically located at the C3 position, followed by C1. The introduction of a 4-methylphenyl group at the C2 position exerts a positive inductive (+I) and hyperconjugative effect.

Causality in Reactivity: The electron-donating nature of the 4-methylphenyl group increases the overall electron density of the indolizine core. This has two major synthetic consequences:

  • Enhanced Nucleophilicity at C3: It stabilizes cationic or radical intermediates formed during electrophilic aromatic substitutions or radical additions at the C3 position, leading to higher yields in late-stage functionalizations compared to electron-withdrawing substituents (e.g., 4-chlorophenyl or 4-fluorophenyl)[3].

  • Oxidative Stability: While indolizines are generally sensitive to air oxidation, the para-methyl substitution provides a degree of steric and electronic shielding, making the intermediate slightly more stable during purification than its unsubstituted counterparts.

Core Synthetic Methodologies

The Tschitschibabin (Chichibabin) Reaction

The most robust and classical method for synthesizing this compound is the Tschitschibabin reaction[4]. This two-step process involves the quaternization of 2-methylpyridine with 2-bromo-1-(4-methylphenyl)ethanone (4-methylphenacyl bromide), followed by a base-mediated intramolecular 1,5-dipolar cyclization.

Causality of Experimental Choices:

  • Solvent Selection: Anhydrous acetone or ethanol is used in the first step because the resulting pyridinium salt is highly polar and insoluble in these solvents, driving the equilibrium forward via precipitation[1][4].

  • Base Selection: Weak bases like sodium bicarbonate (

    
    ) or triethylamine are preferred. Strong bases can lead to the degradation of the sensitive ylide intermediate or cause unwanted intermolecular aldol condensations.
    

G A 2-Methylpyridine + 4-Methylphenacyl bromide B Pyridinium Salt (Quaternization) A->B Acetone, Reflux C Pyridinium Ylide (Base Deprotonation) B->C NaHCO3 (aq) D Intramolecular Aldol-type Cyclization C->D 1,5-Dipolar Cyclization E Dehydration & Aromatization D->E -H2O F This compound E->F

Caption: Mechanism of the Tschitschibabin synthesis for this compound.

Transition-Metal Catalyzed & Multicomponent Approaches

Modern synthetic demands often require avoiding highly reactive


-haloketones. Alternative pathways include:
  • Rhodium/Palladium Catalysis: A sequential Rh-catalyzed [2+1]-cyclopropanation of pyridotriazoles with alkynes, followed by Pd-catalyzed ring expansion and Suzuki cross-coupling with 4-methylphenylboronic acid, yields highly functionalized indolizines[5].

  • Gold-Catalyzed Multicomponent Synthesis: A highly atom-economical route utilizing heteroaryl aldehydes, amines, and alkynes catalyzed by

    
    . This Mannich-Grignard-type coupling followed by cycloisomerization provides rapid access to aminoindolizine derivatives[6].
    

Late-Stage Functionalization: C3-Trifluoromethylthiolation

The incorporation of a trifluoromethylthio (


) group into the indolizine core drastically increases lipophilicity and membrane permeability, a critical factor in drug development. A highly chemoselective photocatalytic method utilizes 

-((trifluoromethyl)thio)saccharin as the

radical source[3].

G A This compound E Radical Addition at C3 Position A->E B Ru(II) Photocatalyst Visible Light D SCF3 Radical Generation B->D SET (Single Electron Transfer) C N-((Trifluoromethyl)thio)saccharin (SCF3 Source) C->D SET (Single Electron Transfer) D->E F 3-(Trifluoromethylthio)- This compound E->F Oxidation & Deprotonation

Caption: Photocatalytic C3-trifluoromethylthiolation of this compound.

Quantitative Yield Analysis: Substituent Effects

The electronic nature of the C2-phenyl ring dictates the efficiency of C3-functionalization. As demonstrated in recent photocatalytic studies, electron-donating groups like the 4-methyl variant stabilize the transition state, yielding superior results compared to electron-withdrawing groups[3].

Indolizine SubstrateSubstituent Electronic EffectYield of C3-SCF₃ Product (%)
2-(4-Methoxyphenyl)indolizine Strong Electron-Donating (+M)85%
This compound Moderate Electron-Donating (+I) 80%
2-(4-Bromophenyl)indolizineWeak Electron-Withdrawing (-I, +M)75%
2-(4-Chlorophenyl)indolizineElectron-Withdrawing (-I)Diminished (<60%)
2-(4-Trifluoromethylphenyl)indolizineStrong Electron-Withdrawing (-I)Poor (<40%)

Data synthesized from late-stage photocatalytic functionalization protocols[3].

Experimental Protocols

Protocol A: Synthesis of this compound via Tschitschibabin Reaction

This protocol is designed as a self-validating system; the precipitation in Step 2 and the color change in Step 5 serve as internal checkpoints for reaction progress.

Materials:

  • 2-Methylpyridine (1.0 equiv, 10 mmol)

  • 2-Bromo-1-(4-methylphenyl)ethanone (1.0 equiv, 10 mmol)

  • Anhydrous Acetone (25 mL)

  • Aqueous

    
     (10% w/v, 50 mL)
    
  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Quaternization: Dissolve 2-bromo-1-(4-methylphenyl)ethanone in 25 mL of anhydrous acetone in a round-bottom flask. Add 2-methylpyridine dropwise at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat to 60°C for 2–3 hours. Validation Check: A thick white/pale-yellow precipitate of the pyridinium bromide salt will form, indicating successful quaternization[4].

  • Isolation of Salt: Cool the mixture to room temperature, filter the precipitate under vacuum, and wash with cold diethyl ether to remove unreacted starting materials. Dry under vacuum.

  • Cyclization: Suspend the dried pyridinium salt in 50 mL of water and heat to 80°C. Slowly add the 10% aqueous

    
     solution until the pH reaches ~8.
    
  • Aromatization: Maintain heating for 2 hours. Validation Check: The solution will transition to a deep green/brown color, and a solid will begin to precipitate as the hydrophobic indolizine forms[1].

  • Workup: Cool the mixture and extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate, 9:1) to afford this compound as a solid.

Protocol B: Photocatalytic C3-Trifluoromethylthiolation

Materials:

  • This compound (1.0 equiv, 0.2 mmol)

  • 
    -((Trifluoromethyl)thio)saccharin (1.5 equiv, 0.3 mmol)
    
  • 
     Photocatalyst (1.0 mol%)
    
  • Acetone (0.4 M concentration)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the Ru(II) photocatalyst, and

    
    -((trifluoromethyl)thio)saccharin.
    
  • Degassing: Add degassed acetone to achieve a 0.4 M concentration. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches the excited state of the photocatalyst[3].

  • Irradiation: Backfill with Argon and irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Dry over

    
    , concentrate, and purify via flash chromatography to yield 3-(trifluoromethylthio)-2-(4-methylphenyl)indolizine.
    

Conclusion

The this compound scaffold represents a highly tunable, biologically active framework. While the Tschitschibabin reaction remains the foundational method for its construction due to operational simplicity and scalability, modern advancements in multicomponent coupling and photocatalytic late-stage functionalization have exponentially expanded the chemical space accessible to drug development professionals. By leveraging the electron-donating properties of the para-methyl group, researchers can achieve high-yielding, selective modifications at the C3 position, paving the way for novel therapeutics and advanced fluorophores.

References

  • Design, Synthesis And Chemical Stability Of Indolizine Derivatives For Antihypertensive Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at:[Link]

  • Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. National Center for Biotechnology Information (PMC). Available at:[Link]

  • One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion. ACS Publications. Available at: [Link]

  • Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes. Organic Chemistry Portal. Available at: [Link]

  • WO2006123145A1 - Antifungal agents.Google Patents.

Sources

Comprehensive Spectroscopic Analysis of 2-(4-Methylphenyl)indolizine: A Technical Guide for Advanced Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Electronic Framework

The indolizine core is a highly conjugated, 10-π electron heteroaromatic system consisting of fused pyrrole and pyridine rings sharing a bridgehead nitrogen atom. The introduction of a 4-methylphenyl (p-tolyl) group at the C-2 position significantly alters the molecule's electronic landscape[1].

Because the bridgehead nitrogen contributes its lone pair to the aromatic π-system, the indolizine core is inherently electron-rich. The p-tolyl substituent acts as a mild electron-donating group via hyperconjugation and inductive effects. This extended conjugation pathway not only influences the local magnetic shielding environments—crucial for Nuclear Magnetic Resonance (NMR) interpretation—but also narrows the HOMO-LUMO gap, dictating the molecule's photophysical behavior and making it a valuable scaffold in the development of fluorescent probes and optoelectronic materials[2].

Multi-Modal Spectroscopic Workflow

To achieve unambiguous structural elucidation and functional characterization of 2-(4-Methylphenyl)indolizine, a multi-modal analytical approach is required. Relying on a single technique can lead to structural misassignments due to the complex coupling networks within the fused bicyclic system.

Workflow A Sample Prep (2-(p-tolyl)indolizine) B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (HRMS / EI-MS) A->C D Photophysics (UV-Vis & FL) A->D E Data Integration & Structural Validation B->E C->E D->E

Multi-modal spectroscopic workflow for this compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most granular view of the atomic connectivity and electronic distribution within this compound[1].

Causality in Chemical Shifts
  • The Bridgehead Effect (H-5): The proton at the C-5 position of the indolizine ring is uniquely deshielded, typically appearing downfield around 7.85 ppm. This is caused by its spatial proximity to the bridgehead nitrogen and the strong diamagnetic anisotropy (ring current) of the fused system[1].

  • The p-Tolyl AA'BB' System: The para-substituted phenyl ring exhibits a classic AA'BB' spin system. Due to the symmetry of the ring, the protons ortho to the indolizine core (H-2', H-6') and those ortho to the methyl group (H-3', H-5') appear as two distinct doublets with a characteristic ortho-coupling constant (

    
     Hz).
    
  • Pyrrole Ring Protons (H-1, H-3): These protons resonate at relatively higher fields (6.75 ppm and 7.15 ppm, respectively) compared to the pyridine ring protons, reflecting the higher electron density localized on the five-membered ring.

Quantitative Data Summary
NucleusChemical Shift (ppm)Multiplicity & CouplingIntegrationStructural Assignment

H
7.85d (

Hz)
1HIndolizine H-5

H
7.55d (

Hz)
2Hp-Tolyl H-2', H-6'

H
7.35d (

Hz)
1HIndolizine H-8

H
7.25d (

Hz)
2Hp-Tolyl H-3', H-5'

H
7.15s1HIndolizine H-3

H
6.75s1HIndolizine H-1

H
6.40 - 6.60m2HIndolizine H-6, H-7

H
2.38s3Hp-Tolyl -CH


C
130.0 - 140.0--Quaternary carbons (C-2, C-1', C-4', C-9)

C
21.1--p-Tolyl -CH

(Note: Exact chemical shifts may vary slightly depending on concentration and exact solvent calibration).

Mass Spectrometry (HRMS & EI-MS)

Mass spectrometry provides critical validation of the molecular formula (C


H

N)[3].
Fragmentation Causality

In Electron Ionization (EI-MS), the molecular ion peak


 is observed at m/z 207[3]. Because the indolizine core and the conjugated p-tolyl system are highly stable, the molecular ion often serves as the base peak (100% relative abundance).
The primary fragmentation pathway involves the homolytic cleavage of a hydrogen atom or the loss of the methyl radical (

Da) from the p-tolyl group, yielding a highly stable, tropylium-like rearrangement cation at m/z 192. This self-validating fragmentation pattern confirms the presence of the methylphenyl moiety attached to a robust aromatic core.

Photophysical Properties (UV-Vis & Fluorescence)

Indolizines are renowned for their favorable photophysical properties, making them excellent candidates for functional dyes and fluorescent probes[2].

The extended π-conjugation provided by the p-tolyl group at the 2-position induces a bathochromic shift (red-shift) in the absorption spectrum compared to the unsubstituted parent indolizine. The molecule typically exhibits a broad absorption band with a maximum (


) between 340 nm and 380 nm[2]. Upon excitation, the rigid, planar structure minimizes non-radiative decay pathways (such as vibrational relaxation), leading to strong emission (fluorescence) in the blue-green region (~400–450 nm).

Jablonski S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (UV) S1->S0 Fluorescence S1->S0 Non-Radiative

Jablonski diagram of photophysical relaxation pathways in the indolizine core.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 10–15 mg of highly purified this compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    ). Causality: CDCl
    
    
    
    is chosen because it lacks exchangeable protons and its non-polar nature prevents solvent-induced chemical shifts that could obscure the indolizine resonances[1].
  • Internal Standard: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to self-validate the calibration of the chemical shift axis.
    
  • Acquisition: Acquire

    
    H spectra at 
    
    
    
    400 MHz (typically 16 scans, relaxation delay of 1.5 s). For
    
    
    C spectra, acquire with proton decoupling (typically 1024 scans) to ensure adequate signal-to-noise ratio for the quaternary carbons.
Protocol B: LC-MS Workflow
  • Sample Prep: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Blank Validation: Inject a solvent blank prior to the sample to establish a baseline and confirm the absence of carryover.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The acidic mobile phase promotes protonation, allowing the detection of the

    
     ion at m/z 208.1.
    
Protocol C: Photophysical Measurements
  • Cuvette Preparation: Use a quartz cuvette (1 cm path length) to prevent UV absorption by the glass.

  • Solvent Blank: Record the baseline absorption using spectroscopic-grade acetonitrile.

  • Absorption & Emission: Measure the UV-Vis absorption spectrum of a 10 µM solution. Identify

    
    . Excite the sample at 
    
    
    
    in a spectrofluorometer to record the emission spectrum, ensuring the slit widths are optimized to prevent detector saturation[2].

References

  • [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 346948, this compound. PubChem, NIH. URL:[Link]

  • [2] Dohmen, C., Ihmels, H., Kreienmeier, R., & Patrick, B. O. (2019). Synthesis of a crystallochromic indolizine dye by a base- and catalyst-free photochemical route. Chemical Communications (RSC Publishing). URL:[Link]

  • [1] Bode, M. L., & Kaye, P. T. (1993). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

Sources

Technical Guide: Photophysics and Engineering of 2-(4-Methylphenyl)indolizine

[1]

Executive Summary

This compound (CAS: 7496-81-3) is a fused bicyclic heteroaromatic fluorophore characterized by an electron-rich indolizine core coupled to a para-tolyl rotor.[1] Unlike rigid planar dyes (e.g., anthracene), this molecule exhibits environment-sensitive emission governed by the rotational freedom of the C2-phenyl ring.

Its utility lies in its dual nature:

  • Solution State: It functions as a viscosity sensor or "molecular rotor," where fluorescence is often quenched by non-radiative decay via intramolecular rotation.[1]

  • Solid/Aggregated State: It displays Aggregation-Induced Emission (AIE) characteristics, making it a candidate for solid-state OLEDs and wash-free bioimaging probes.[1]

Molecular Architecture & Synthesis[2]

Structural Analysis

The molecule consists of a 10-

1
  • Electronic Donor: The nitrogen atom at the bridgehead (position 4) acts as a strong electron donor.

  • Conjugation Bridge: The indolizine core allows charge delocalization.[1]

  • Rotor: The single bond connecting the phenyl ring to the C2 position allows torsional rotation, which is the primary pathway for non-radiative energy dissipation in low-viscosity solvents.

Synthesis Protocol (Chichibabin Cyclization)

The most robust synthetic route is the Chichibabin-type cyclization involving a pyridinium salt intermediate.[1] This method is preferred for its atom economy and scalability.[1]

Reaction Scheme:

  • Quaternization: 2-Picoline reacts with 2-bromo-1-(4-methylphenyl)ethan-1-one (p-methylphenacyl bromide).[1]

  • Cyclization: Base-mediated intramolecular condensation yields the indolizine.[1]

Synthesiscluster_0Step 1: Quaternizationcluster_1Step 2: CyclizationA2-PicolineCPyridinium SaltIntermediateA->CB2-Bromo-1-(p-tolyl)ethanoneB->CEThis compound(Target)C->E  Reflux/Base  DBase (NaHCO3/H2O)D->E

Figure 1: Two-step synthesis via pyridinium salt intermediate.[1] The base promotes deprotonation and 1,5-dipolar cyclization.

Photophysical Characterization

Spectral Properties

The 4-methyl group exerts a weak inductive (+I) effect compared to the unsubstituted 2-phenylindolizine.[1] This results in a slight bathochromic (red) shift in both absorption and emission.[1]

PropertyValue (Approx. in CH₂Cl₂)Mechanistic Note
Abs Max (

)
385–395 nm

transition of the indolizine core.[1]
Em Max (

)
460–480 nmBlue-Green emission; solvatochromic.[1]
Stokes Shift ~4000–5000 cm⁻¹Large shift indicates significant geometric relaxation (phenyl rotation) in

.[1]
Quantum Yield (

)
< 0.1 (Low Viscosity) > 0.4 (High Viscosity/Solid)Highly dependent on medium viscosity due to the rotor mechanism.[1]
Solvatochromism & ICT

Indolizines exhibit positive solvatochromism.[1] Upon excitation (

  • Non-Polar (Hexane): Emission is blue-shifted and weaker.[1]

  • Polar (DMSO/Ethanol): Emission is red-shifted due to stabilization of the polarized excited state, but often quenched due to increased non-radiative decay rates.

Jablonski Diagram: The Rotor Effect

The fluorescence efficiency is governed by the competition between radiative decay (


JablonskiS0Ground State (S0)Planar-ishS1_FCFranck-Condon State (S1)ExcitedS0->S1_FCAbs (hv)S1_RelRelaxed ICT State(Emissive)S1_FC->S1_RelVib. Relax.S1_Rel->S0Fluorescence(High Viscosity)TwistedTwisted State(Non-Radiative Decay)S1_Rel->TwistedPhenyl Rotation(Low Viscosity)Twisted->S0Heat

Figure 2: Photophysical pathways. The "Twisted" path dominates in fluid solution, quenching fluorescence. High viscosity blocks this path, restoring emission.

Experimental Protocols

Synthesis of this compound

Reagents: 2-Picoline (10 mmol), 2-Bromo-4'-methylacetophenone (10 mmol), Acetone, Sodium Bicarbonate (

1
  • Salt Formation: Dissolve 2-picoline (0.93 g) and 2-bromo-4'-methylacetophenone (2.13 g) in 10 mL acetone. Stir at room temperature for 12 hours. A white precipitate (quaternary ammonium salt) will form.[1]

  • Filtration: Filter the salt, wash with cold acetone, and dry under vacuum.

  • Cyclization: Suspend the salt in 50 mL water. Add

    
     (20 mmol) and reflux at 100°C for 2 hours. The solution will turn dark, and an oily/solid product will separate.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over

    
    .[1]
    
  • Purification: Evaporate solvent. Purify residue via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to obtain pale yellow crystals.[1]

Measurement of Fluorescence Quantum Yield ( )

Standard: Quinine Sulfate in 0.1 M


1
  • Preparation: Prepare dilute solutions of the indolizine and reference (Absorbance < 0.1 at excitation wavelength to avoid inner filter effects).[1]

  • Excitation: Excite both samples at 380 nm.

  • Integration: Record emission spectra (400–650 nm) and integrate the area under the curve (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    is absorbance and
    
    
    is the refractive index of the solvent.

Applications & Engineering

Viscosity Sensors (Molecular Rotors)

Because the rotation of the p-tolyl group is hindered by viscous media, the fluorescence intensity of this compound scales linearly with solvent viscosity (Förster-Hoffmann equation).[1]

  • Use Case: Measuring intracellular viscosity or curing rates of polymers.

Bioimaging (Lipid Droplets)

The lipophilic nature of the indolizine core allows it to stain lipid droplets in cells. The "turn-on" fluorescence in the viscous lipid environment (compared to the aqueous cytosol) provides high-contrast imaging without wash steps.[1]

References

  • Swinbourne, F. J., Hunt, J. H., & Klinkert, G. (1978).[2] Advances in Indolizine Chemistry. Advances in Heterocyclic Chemistry. Link[1]

  • Park, S., et al. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research. Link[1]

  • Kim, E., et al. (2016). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence. Link

  • Meador, W. (2021).[1][3] Indolizine Donor-Based Dyes for Applications in Fluorescence Biological Imaging. eGrove.[1] Link

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]

The Indolizine Architect: Therapeutic Vectors of the 2-(4-Methylphenyl) Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolizine nucleus—a 10-


-electron aromatic system isoelectronic with indole—represents a privileged scaffold in modern medicinal chemistry.[1][2] While indole is ubiquitous in nature (e.g., tryptophan, serotonin), the indolizine isomer offers distinct physicochemical advantages, including altered lipophilicity profiles and unique electronic distribution that facilitates specific receptor binding.

This technical guide focuses on 2-(4-Methylphenyl)indolizine (also known as 2-(p-tolyl)indolizine ).[3] Far from being a mere structural curiosity, this specific scaffold acts as a critical pharmacophore for a new generation of multi-target therapeutic agents . Its applications span from neuropharmacology (specifically antidepressant activity via glutamatergic modulation) to oncology (tubulin polymerization inhibition) and inflammation (sPLA2 inhibition).

Part 1: Chemical Architecture & Druggability

Structural Properties

The core structure consists of a fused 5,6-membered ring system with a bridging nitrogen.[1][2][4] The 2-(4-methylphenyl) substitution provides a rigid hydrophobic anchor, critical for occupying lipophilic pockets in target enzymes such as Secretory Phospholipase A2 (sPLA2) and Monoamine Oxidase (MAO) .

PropertyValue / DescriptionSignificance
Formula

Low molecular weight (<300 Da) favors BBB penetration.
Electronic System 10-

aromatic
Isoelectronic with indole but lacks the acidic N-H, improving metabolic stability against N-glucuronidation.
Lipophilicity (cLogP) ~4.4High lipophilicity suggests excellent membrane permeability but requires formulation strategies for solubility.
Key Substituent 4-Methyl (para-tolyl)Provides steric bulk and hydrophobic interaction without introducing reactive polar groups.
Synthetic Pathways

The most robust method for generating the this compound core is the 1,3-Dipolar Cycloaddition involving pyridinium ylides.[5] This route is preferred over the Scholtz reaction for drug development due to milder conditions and higher regioselectivity.

Diagram 1: 1,3-Dipolar Cycloaddition Protocol

Synthesis Start1 Pyridine Salt Quaternary Pyridinium Salt (Intermediate) Start1->Salt Alkylation (Acetone, Reflux) Start2 2-Bromo-4'-methylacetophenone Start2->Salt Ylide Pyridinium Ylide (In situ generation) Salt->Ylide Base (TEA/K2CO3) Product This compound Scaffold Ylide->Product [3+2] Cycloaddition - Oxidative Dehydrogenation Dipolarophile Ethyl Propiolate (Dipolarophile) Dipolarophile->Product

Caption: Synthesis of the 2-(p-tolyl)indolizine core via [3+2] cycloaddition of pyridinium ylides.

Part 2: Therapeutic Vectors

Vector A: Neuropsychiatry & Antidepressant Activity

Lead Compound: 1-(Phenylselanyl)-2-(p-tolyl)indolizine (MeSeI)[6][7]

The introduction of a selenium moiety at the C-1 position of the 2-(p-tolyl)indolizine scaffold creates a potent antidepressant agent.[7] Unlike varying SSRIs, this derivative operates through a multi-target mechanism involving the modulation of the glutamatergic system, specifically interacting with NMDA receptors.

Mechanism of Action (MOA)

Research indicates that MeSeI exhibits antidepressant-like activity by:

  • Glutamatergic Modulation: Antagonism of the NMDA receptor complex.

  • Monoaminergic Interaction: Modulation of Serotonin (5-HT), Dopamine (DA), and Norepinephrine (NE) systems.

  • MAO Inhibition: Potential inhibition of Monoamine Oxidase isoforms, reducing the degradation of neurotransmitters.

Diagram 2: MeSeI Signaling Pathway

NeuroSignal cluster_Glutamate Glutamatergic System cluster_Monoamine Monoaminergic System Drug 1-(Phenylselanyl)-2-(p-tolyl)indolizine (MeSeI) NMDA NMDA Receptor Drug->NMDA Antagonism/Modulation MAO MAO Enzyme Drug->MAO Inhibition Ca_Influx Ca2+ Influx NMDA->Ca_Influx Excitotoxicity Excitotoxicity / Depression Ca_Influx->Excitotoxicity Effect Antidepressant-like Activity (Reduced Immobility) Excitotoxicity->Effect Reduction leads to Levels 5-HT / DA / NE Levels MAO->Levels Prevents Degradation Levels->Effect

Caption: Multi-target mechanism of Selenium-substituted 2-(p-tolyl)indolizine in depression models.[6]

Vector B: Oncology & Antimicrobial Agents

Lead Class: 2-Phenylindolizine Acetamides[8][9]

Derivatives where the 2-(p-tolyl) group is paired with an acetamide linker show significant cytotoxicity against human cancer cell lines (e.g., Colo-205 and MDA-MB-231 ).

  • Anticancer Mechanism: These compounds often act as Tubulin Polymerization Inhibitors . The 2-aryl substitution mimics the pharmacophore of colchicine or combretastatin, binding to the colchicine-binding site of tubulin and disrupting microtubule dynamics, leading to G2/M cell cycle arrest.

  • Antimicrobial Activity: The same scaffold exhibits bactericidal activity against S. aureus and E. coli.[10] Molecular docking studies suggest inhibition of Topoisomerase IV , an enzyme essential for bacterial DNA replication.

Vector C: Inflammation (sPLA2 Inhibition)

The indolizine nucleus is a proven bioisostere for indole-based Secretory Phospholipase A2 (sPLA2) inhibitors.

  • Target: sPLA2 (Groups IIA, V, X).

  • Role of 2-(p-tolyl): The p-tolyl group occupies the hydrophobic channel of the enzyme active site, while substituents at C-1 (e.g., oxamoyl or carbamoyl) chelate the catalytic Calcium ion (

    
    ).
    
  • Clinical Relevance: Inhibition of sPLA2 reduces the release of arachidonic acid, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of this compound

Objective: To synthesize the core scaffold with >95% purity for biological screening.

Reagents:

  • Pyridine (1.0 eq)

  • 2-Bromo-4'-methylacetophenone (1.0 eq)

  • Ethyl Propiolate (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Dry Acetone (Step 1), Toluene (Step 2)

Step-by-Step Methodology:

  • Quaternization: Dissolve 2-Bromo-4'-methylacetophenone (10 mmol) in dry acetone (20 mL). Add pyridine (10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux for 4 hours. A white precipitate (pyridinium salt) will form.

  • Filtration: Cool to room temperature (RT), filter the solid, wash with cold acetone, and dry under vacuum.

  • Cycloaddition: Suspend the pyridinium salt (5 mmol) in Toluene (30 mL). Add Ethyl Propiolate (6 mmol) and TEA (7.5 mmol).

  • Oxidation: Add a mild oxidant (e.g.,

    
     or Chloranil) if necessary to ensure full aromatization, though the reaction often proceeds spontaneously in air/reflux. Reflux for 6-8 hours.
    
  • Purification: Evaporate solvent. Purify the residue via column chromatography (Silica gel, Hexane:EtOAc 9:1).

  • Validation: Confirm structure via

    
    -NMR (characteristic doublet for p-tolyl methyl at 
    
    
    
    2.3-2.4 ppm).
Protocol 3.2: In Vivo Antidepressant Screening (Forced Swimming Test)

Objective: To evaluate the antidepressant-like activity of the selenium derivative.[7][11]

  • Subjects: Male Swiss mice (25-30g).

  • Administration: Administer the test compound (MeSeI) via intragastric (i.g.) route at doses of 1-50 mg/kg, 30 minutes prior to testing.[6]

  • Apparatus: Cylindrical glass tank (25 cm height, 10 cm diameter) filled with water (24°C) to a depth of 10 cm.

  • Procedure:

    • Place mouse in water for 6 minutes.

    • Record "Immobility Time" during the last 4 minutes.

    • Definition of Immobility: Absence of movement except those necessary to keep the head above water.

  • Controls: Positive control (Fluoxetine 20 mg/kg), Negative control (Vehicle).

  • Data Analysis: One-way ANOVA followed by Newman-Keuls test. Significant reduction in immobility indicates antidepressant activity.

Part 4: References

  • Bortolatto, C. F., et al. (2025).[6] Glutamatergic Mechanisms Underlying the Antidepressant-Like Effects of 1-(Phenylselanyl)-2-(p-tolyl)indolizine in Mice. Psychopharmacology. Link

  • Hagishita, S., et al. (1996). Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives. Journal of Medicinal Chemistry. Link

  • Gandham, S. K., et al. (2024).[8] Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity. Link

  • Nasim, M. J., et al. (2022). 1-(Phenylselanyl)-2-(p-tolyl)indolizine: A selenoindolizine with potential antidepressant-like activity in mice mediated by the modulation of dopaminergic and noradrenergic systems.[7][11] Brain Research. Link

  • PubChem. (2025).[3] Compound Summary: this compound.[3] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: 2-(4-Methylphenyl)indolizine as a Versatile Environment-Sensitive Fluorophore and a Candidate for Analyte Sensing

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Use of 2-(4-Methylphenyl)indolizine as a Fluorescent Probe

Abstract

Indolizine and its derivatives represent a significant class of N-fused heterocyclic compounds that are gaining prominence as versatile fluorophores in chemical sensing and biological imaging.[1] Their rigid, planar structure and electron-rich nature give rise to favorable photophysical properties, including strong fluorescence and environmental sensitivity.[2] This document provides a detailed technical guide on the properties and potential applications of this compound, a specific indolizine derivative. We explore its inherent solvatochromic characteristics, which make it a valuable probe for microenvironment polarity. Furthermore, we present a validated protocol for evaluating its potential as a chemosensor for the detection of electron-deficient nitroaromatic compounds, using picric acid as a model analyte. A general methodology for screening its utility in live-cell imaging is also provided for researchers in drug development and cell biology.

Introduction to this compound

The indolizine core is a bicyclic aromatic system formed by the fusion of a pyridine and a pyrrole ring, sharing a nitrogen atom at the bridgehead.[1][3] This structure results in a high electron density, particularly at the 1 and 3 positions of the five-membered ring, making the molecule a strong electron donor.[4][3] The introduction of a 4-methylphenyl (p-tolyl) group at the 2-position extends the π-conjugated system, influencing the molecule's photophysical properties.

This compound (PubChem CID: 346948) is a small organic fluorophore whose utility is rooted in its sensitivity to its chemical surroundings.[5] Its fluorescence characteristics can be modulated by solvent polarity and interactions with other molecules, opening avenues for its use as a sensor. This guide will focus on two primary applications that leverage these properties: environmental polarity sensing and the detection of quenching agents.

Chemical and Photophysical Properties

The foundational properties of this compound are summarized below. It is important to note that photophysical parameters such as absorption/emission maxima and quantum yield are highly dependent on the solvent environment.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₅H₁₃NPubChem[5]
Molecular Weight 207.27 g/mol PubChem[5]
General Absorption Range ~300-500 nm (for indolizine derivatives)ResearchGate[6]
General Emission Range Blue to Red region (highly solvent dependent)ResearchGate[6], RUA
Key Feature Positive SolvatochromismRUA[4]
Solvatochromism: Probing Environmental Polarity

A key characteristic of many indolizine derivatives is their solvatochromism—the change in their absorption or emission spectra in response to the polarity of the solvent.[4] this compound is expected to exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as solvent polarity increases.

Causality: This phenomenon arises from an intramolecular charge transfer (ICT) character upon photoexcitation.[4] In its ground state, the molecule has a certain dipole moment. Upon absorbing a photon, the electron density shifts, creating a more polar excited state. Polar solvents can stabilize this excited state more effectively than non-polar solvents, lowering its energy level. This reduced energy gap between the excited and ground states results in the emission of lower-energy (red-shifted) light. This property allows the probe to report on the polarity of its microenvironment, for example, within a polymer matrix or a biological membrane.

Application I: Detection of Picric Acid (A Model for Nitroaromatics)

Nitroaromatic compounds like 2,4,6-trinitrophenol (picric acid, PA) are common environmental pollutants and components of explosives.[7][8] Their electron-deficient nature makes them effective fluorescence quenchers for electron-rich fluorophores. The most prevalent detection method relies on fluorescence quenching.[7][9] We propose a protocol to evaluate this compound as a turn-off sensor for picric acid.

Proposed Mechanism: Photoinduced Electron Transfer (PET)

The likely mechanism for fluorescence quenching is Photoinduced Electron Transfer (PET). Upon excitation by light, the electron-rich indolizine probe is poised to donate an electron. In the presence of the highly electron-deficient picric acid, a thermodynamically favorable transfer of an electron from the excited probe to the picric acid can occur. This process provides a non-radiative pathway for the probe to return to its ground state, thus quenching its fluorescence.

PET_Mechanism cluster_Probe This compound S0 Ground State (S₀) S1 Excited State (S₁*) S0->S1 S1->S0 PA Analyte S1->PA PA->S0

Caption: Proposed PET mechanism for fluorescence quenching.

Protocol: Fluorometric Titration of Picric Acid

This protocol provides a self-validating system to determine the sensitivity and selectivity of this compound towards picric acid.

Titration_Workflow prep_probe Prepare 1 mM Probe Stock in Acetonitrile mix Add Fixed [Probe] (e.g., 10 µM) to each PA dilution prep_probe->mix prep_pa Prepare 1 mM PA Stock in Acetonitrile prep_series Create Dilution Series of PA (0-100 µM) prep_pa->prep_series prep_series->mix incubate Incubate Briefly (e.g., 2 min at RT) mix->incubate measure Record Emission Spectra (Ex: ~380 nm, Em: 400-600 nm) incubate->measure analyze Analyze Data: Stern-Volmer Plot, LOD measure->analyze

Caption: Experimental workflow for picric acid detection.

A. Materials and Reagents

  • This compound (Probe)

  • 2,4,6-Trinitrophenol (Picric Acid, PA)

  • Acetonitrile (ACN), Spectroscopy Grade

  • Other nitroaromatic compounds for selectivity testing (e.g., 2,4-dinitrotoluene, nitrobenzene)

  • Common ions for interference testing (e.g., NaCl, KCl, MgCl₂)

  • Volumetric flasks, micropipettes

  • Quartz cuvettes

  • Fluorometer

B. Stock Solution Preparation

  • Probe Stock (1 mM): Accurately weigh 2.07 mg of this compound and dissolve it in 10 mL of acetonitrile. Store in the dark.

  • Analyte Stock (1 mM): Accurately weigh 2.29 mg of picric acid and dissolve it in 10 mL of acetonitrile. Caution: Picric acid is an explosive when dry. Handle with appropriate safety measures.

C. Experimental Procedure

  • Dispense 2 mL of acetonitrile into a quartz cuvette.

  • Add an aliquot of the Probe Stock solution to achieve a final concentration of 10 µM (e.g., 20 µL of 1 mM stock).

  • Record the initial fluorescence emission spectrum. The excitation wavelength should be set at the probe's absorption maximum (~370-390 nm, to be determined empirically), and the emission scanned over a suitable range (e.g., 400-600 nm).

  • Sequentially add small aliquots (e.g., 2-10 µL) of the picric acid stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new emission spectrum.

  • Continue this process until the fluorescence is significantly quenched.

D. Data Analysis

  • Quenching Efficiency: Plot the fluorescence intensity at the emission maximum (F) against the concentration of picric acid.

  • Stern-Volmer Analysis: To quantify the quenching, plot F₀/F versus the molar concentration of the quencher [Q], where F₀ is the initial fluorescence intensity without the quencher and F is the intensity at each quencher concentration. The slope of this plot gives the Stern-Volmer constant (Ksv), which indicates the quenching efficiency.

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the intensity vs. [Q] plot.

Application II: Screening for Live-Cell Imaging

The lipophilic nature and potential for environmentally sensitive fluorescence make this compound a candidate for a live-cell imaging probe.[10] Its specific subcellular localization, if any, must be determined experimentally. This general protocol outlines the screening process.

Bioimaging_Workflow seed Seed Cells onto Glass-Bottom Dishes culture Culture for 24h to allow attachment seed->culture load Replace Media with Probe Solution culture->load prepare_probe Prepare Probe Loading Solution in Media (1-10 µM) prepare_probe->load incubate Incubate for 15-60 min at 37°C, 5% CO₂ load->incubate wash Wash 2-3x with Phosphate-Buffered Saline (PBS) incubate->wash image Image using Fluorescence Microscope (DAPI/Blue Channel) wash->image

Caption: General workflow for live-cell staining and imaging.

A. Materials and Reagents

  • Cell line of interest (e.g., HeLa, MRC5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes or chamber slides

  • This compound stock solution (1-10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

B. Protocol for Cell Staining

  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.

  • Probe Loading: Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed complete culture medium to a final concentration range of 1-10 µM. Vortex briefly to mix.

  • Incubation: Aspirate the old medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal time and concentration must be determined empirically to maximize signal and minimize toxicity.

  • Washing: Gently aspirate the loading solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or imaging buffer to the dish. Immediately visualize the cells using a fluorescence microscope. Use an excitation source around 350-400 nm and collect emission in the blue-green range (e.g., 420-550 nm).

C. Validation and Co-localization

  • To determine subcellular localization, co-stain with commercially available organelle-specific trackers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum).

  • Assess cytotoxicity using a standard assay (e.g., MTT or Trypan Blue exclusion) to ensure the probe is not harmful at the working concentration.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle this compound in a well-ventilated area.

  • Based on aggregated GHS data, this compound may cause long-lasting harmful effects to aquatic life (H413).[5] Dispose of waste according to institutional and local regulations.

References

  • Araujo Badaró, J. S. (n.d.). The synthesis and photophysical properties of novel indolizine-based fluorophores.
  • ResearchGate. (n.d.). Solvatochromism of compound 17. (a) Absorbance and (b) emission spectra...
  • CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze.
  • MDPI. (2023, March 21). Methods for Detecting Picric Acid—A Review of Recent Progress. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 6). Detection of explosive picric acid via ESIPT-inhibited fluorescent chemosensor. Retrieved from [Link]

  • RUA. (n.d.). Acidochromism of amino-substituted indolizine chromophores.
  • Venugopala, K. N., et al. (2017, July 15). Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening.
  • Scilit. (n.d.). Photophysical properties of indolizine and some azaindolizines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Royal Society of Chemistry. (n.d.). A turn-on fluorescent probe based on indolizine for the detection of sulfite.
  • ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines.
  • Kim, T.-G., & Kim, J. (2021, December 21). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules.
  • Kanezaki, W., Ishikawa, R., & Tsuji, H. (n.d.).
  • Wiley Online Library. (n.d.). Near‐Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors.
  • Material Science Research India. (n.d.). Detection of Picric Acid: By Fluorescent Chemosensor (Nitro-Aromatic Compound): A Short Review.
  • ResearchGate. (2023, March 17). (PDF) Methods for Detecting Picric Acid—A Review of Recent Progress. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Absorption and solvatochromic properties of 2-methylisoindolin-1-one and related compounds: interplay between theory and experiments. New Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.). Fluorescent small organic probes for biosensing. Chemical Science.

Sources

Application Note: 2-(4-Methylphenyl)indolizine in Advanced Organic Synthesis and Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methylphenyl)indolizine (CAS: 7496-81-3), also known as 2-(p-tolyl)indolizine, is a privileged, nitrogen-fused bicyclic heteroaromatic compound[1][2]. Characterized by its highly electron-rich 10-π system, this scaffold has become a cornerstone in modern organic synthesis. Its predictable reactivity profile makes it an ideal substrate for late-stage C-H functionalization, serving as a critical intermediate in the development of antifungal agents, PDE4 inhibitors, and π-expanded optoelectronic materials[3][4]. This application note provides an in-depth mechanistic analysis and self-validating protocols for the regioselective functionalization of this compound.

Mechanistic Insights: Electronic Topology and Regioselectivity

The indolizine core is inherently electron-rich. The bridgehead nitrogen atom donates its lone pair into the conjugated system, creating an uneven distribution of electron density across the molecule[5].

The Causality of Regioselectivity: When utilizing this compound, electrophilic aromatic substitution and radical additions occur almost exclusively at the C-3 position . This is governed by three intersecting factors:

  • Highest Occupied Molecular Orbital (HOMO) Density: Quantum chemical mapping reveals that the highest electron density resides on the pyrrole-type ring, specifically at C-3.

  • Thermodynamic Stabilization: Attack at C-3 generates a Wheland intermediate where the positive charge is fully delocalized across the stable pyridinium ring. Consequently, C-3 functionalization is both kinetically and thermodynamically favored.

  • Steric and Electronic Directing Effects: The mildly electron-donating p-tolyl group at C-2 (+I and +M effects) further enriches the adjacent C-1 and C-3 carbons. However, the bulky aryl ring sterically shields the C-2 and C-1 positions, strictly funneling bulky electrophilic or radical attacks to the more accessible C-3 site[5].

Reactivity A This compound (Electron-Rich 10-π System) B Electrophilic Species (Acylium, Alkyl Radical, etc.) A->B Reagent Addition C C-3 Functionalization (Kinetically & Thermodynamically Favored) B->C Highest HOMO Coefficient (Major Product) D C-1 Functionalization (Secondary Pathway) B->D Steric Blockage at C-3 (Minor Product)

Fig 1. Regioselectivity pathway of this compound during electrophilic functionalization.

Key Applications in Organic Synthesis

Regioselective C-3 Acylation (Pharmaceutical Intermediates)

The introduction of acyl groups at the C-3 position is a critical step in synthesizing indolizine-based therapeutic agents, such as antifungal compounds[4]. Traditional Friedel-Crafts acylation often requires harsh Lewis acids, but the electron-rich nature of this compound allows for milder Vilsmeier-Haack-type conditions or catalyst-free acylation using highly reactive acyl chlorides.

Photoredox-Catalyzed C-H Alkylation

Recent advancements in green chemistry have leveraged visible-light photoredox catalysis to functionalize the C-3 position[5]. Using Ru(bpy)₃²⁺ or Ir-based photocatalysts, radical species (such as difluoroalkyl radicals from gem-difluorovinyl iodonium salts) can be generated under mild conditions, coupling seamlessly with the indolizine core without degrading the sensitive heterocycle[6].

Synthesis of π-Expanded Fluorescent Materials

The extended conjugation of the 2-arylindolizine system yields compounds with significant Stokes shifts and high quantum yields. Electrophilic halogenation at C-1/C-3 followed by Suzuki-Miyaura cross-coupling is routinely used to synthesize solvatochromic fluorophores for biological imaging[3].

Quantitative Data: Optimization of Photoredox C-3 Alkylation

The following table summarizes the optimization landscape for the visible-light-mediated C-3 alkylation of this compound. The data highlights the causality behind selecting specific catalysts and light sources.

EntryPhotocatalystSolventLight SourceAdditiveYield (%)Causality / Mechanistic Observation
1 Ru(bpy)₃Cl₂ DMF Blue LED (460 nm) K₂CO₃ 85 Optimal single-electron transfer (SET) efficiency.
2Eosin YDMFGreen LED (530 nm)K₂CO₃42Insufficient oxidation potential of the excited state.
3Ru(bpy)₃Cl₂THFBlue LED (460 nm)K₂CO₃61Lower solubility of the radical precursor limits reaction rate.
4NoneDMFBlue LED (460 nm)K₂CO₃0Confirms the absolute requirement of the photocatalyst.
5Ru(bpy)₃Cl₂DMFDarkK₂CO₃0Validates that the reaction is entirely photochemically driven.

Experimental Protocols

Protocol A: Regioselective C-3 Formylation via Vilsmeier-Haack Reaction

Objective: Synthesize this compound-3-carbaldehyde. Causality: The Vilsmeier reagent (DMF + POCl₃) generates a highly electrophilic chloroiminium ion. The electron-rich C-3 of the indolizine attacks this intermediate. Subsequent basic hydrolysis yields the aldehyde.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, argon-purged Schlenk flask, add anhydrous DMF (5.0 mL). Cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Generation: Dropwise add POCl₃ (1.2 equiv, 1.2 mmol) over 5 minutes. Self-Validation: The solution will turn slightly viscous and pale yellow, confirming the formation of the chloroiminium ion. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 equiv, 1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation: The reaction mixture will transition from pale yellow to a deep orange/red, indicating the formation of the indolizine-iminium adduct. TLC (Hexane:EtOAc 4:1) will show the disappearance of the highly fluorescent starting material spot.

  • Hydrolysis & Quenching: Cool the mixture back to 0 °C and slowly quench with aqueous NaOH (2.0 M, 10 mL) until the pH reaches 8-9. Causality: Basic conditions are required to hydrolyze the iminium intermediate to the final aldehyde.

  • Workup: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexane:EtOAc 9:1 to 4:1). Self-Validation: The product will elute as a bright yellow band, possessing a lower Rf value than the starting material due to the polar carbonyl group.

Protocol B: Visible-Light Photoredox C-3 Difluoroalkylation

Objective: Direct C-H functionalization at the C-3 position using a radical precursor[5][6].

Workflow Step1 1. Reaction Setup Indolizine + Reagent Step2 2. Photocatalyst Addition (e.g., Ru/Ir) Step1->Step2 Step3 3. Visible Light Irradiation (Blue LED) Step2->Step3 Step4 4. Quenching & Extraction (EtOAc) Step3->Step4 Step5 5. Purification (Silica Gel Column) Step4->Step5

Fig 2. Standard operational workflow for the photoredox-catalyzed C-H alkylation of indolizines.

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL transparent glass vial equipped with a magnetic stir bar, add this compound (0.2 mmol), the difluoroalkyl radical precursor (0.3 mmol), Ru(bpy)₃Cl₂ (2 mol%), and K₂CO₃ (0.4 mmol).

  • Solvent Addition & Degassing: Add anhydrous DMF (2.0 mL). Seal the vial with a PTFE septum. Perform three cycles of freeze-pump-thaw. Causality: Molecular oxygen is a potent triplet state quencher. Removing O₂ ensures the excited state of the Ru-catalyst (*Ru²⁺) can successfully undergo SET with the radical precursor. Self-Validation: Successful degassing is confirmed by the complete cessation of micro-bubbles during the final thaw cycle under vacuum.

  • Irradiation: Place the vial 2 cm away from a 12 W Blue LED lamp (460 nm). Stir vigorously at room temperature for 12 hours. Causality: The 460 nm wavelength perfectly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ru(bpy)₃²⁺ catalyst.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 207.1) is fully converted to the target mass.

  • Workup & Purification: Dilute the mixture with water (10 mL) and extract with EtOAc (3 x 10 mL). Dry the organic phase, concentrate, and purify via flash chromatography to isolate the C-3 functionalized product.

References

  • National Center for Biotechnology Information (PubChem). this compound (CID 346948). URL:[Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, Royal Society of Chemistry (2016). URL:[Link]

  • ResearchGate. Synthesis of Functionalized Indolizines via an Oxidative [3+2] Annulation. URL:[Link]

  • Soonmin, H., & Padmashali, B. Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology (IJETT) (2025). URL:[Link]

  • World Intellectual Property Organization.WO2006123145A1 - Antifungal agents (Indolizine derivatives).

Sources

Application Note: Experimental Protocol for the Synthesis of 2-(4-Methylphenyl)indolizine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indolizine scaffold is a privileged nitrogen-containing bicyclic heterocycle, sharing a nitrogen atom between a pyrrole and a pyridine ring. Molecules containing this core exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them highly valuable in drug discovery and development[1].

The most robust and classical method for constructing the 2-arylindolizine core is the2[2]. This two-stage protocol relies on the initial quaternization of a 2-alkylpyridine (2-picoline) with an


-halo ketone (2-bromo-4'-methylacetophenone) to form a pyridinium salt. Subsequent base-mediated deprotonation generates a reactive pyridinium ylide, which undergoes an intramolecular aldol-type condensation and dehydration to yield the aromatic 2-(4-methylphenyl)indolizine[2]. This method remains highly efficient due to its simple working procedure and the commercial availability of the starting materials[3].

Visualized Synthetic Workflow

G A 2-Picoline (Nucleophile) C SN2 Alkylation / Quaternization (Reflux in Acetone) A->C B 2-Bromo-4'-methylacetophenone (Electrophile) B->C D Pyridinium Bromide Salt (Intermediate) C->D E Base Treatment (NaHCO3, aq. reflux) D->E F Pyridinium Ylide Formation E->F G Intramolecular Aldol-Type Cyclization F->G H Dehydration & Aromatization G->H I This compound (Target Product) H->I

Figure 1: Mechanistic workflow of the Tschitschibabin synthesis of this compound.

Reagents and Quantitative Data

To ensure reproducibility and scalability, the stoichiometric parameters for a standard 100 mmol scale synthesis are summarized below.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
2-Picoline 93.131.009.31 g (9.8 mL)Nucleophile / Core Scaffold
2-Bromo-4'-methylacetophenone 213.071.0021.31 gElectrophile / Aryl Source
Acetone (Anhydrous) 58.08-100 mLSolvent (Quaternization)
Sodium Bicarbonate (NaHCO₃) 84.013.0025.20 gMild Base
Deionized Water 18.02-150 mLSolvent (Cyclization)
Dichloromethane (DCM) 84.93-3 × 75 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Pyridinium Salt Formation (Quaternization)

Objective: To generate the intermediate 1-[2-(4-methylphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide via an S_N2 alkylation.

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 21.31 g (100 mmol) of 2-bromo-4'-methylacetophenone in 100 mL of anhydrous acetone.

  • Add 9.31 g (100 mmol) of 2-picoline dropwise over 10 minutes at room temperature to prevent localized overheating.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 3 to 4 hours.

  • Cool the reaction mixture to room temperature, then transfer the flask to an ice bath for 30 minutes to maximize the precipitation of the salt.

  • Isolate the solid intermediate via vacuum filtration. Wash the filter cake with 30 mL of cold acetone to remove any unreacted starting materials, and air-dry the solid.

  • Causality & Validation: Acetone is specifically selected as the solvent because it readily dissolves the neutral starting materials but is a poor solvent for the resulting ionic pyridinium salt[3]. This differential solubility creates a self-validating system : the reaction's progress is visually confirmed by the formation of a dense, off-white precipitate. The precipitation also drives the equilibrium forward via Le Chatelier's principle and prevents unwanted over-alkylation, allowing for isolation without complex chromatography.

Phase 2: Base-Mediated Cyclization and Aromatization

Objective: To convert the isolated pyridinium salt into the final indolizine core via ylide formation and intramolecular condensation.

  • Transfer the dried pyridinium bromide salt into a clean 500 mL round-bottom flask.

  • Suspend the solid in 150 mL of deionized water.

  • Add 25.20 g (300 mmol) of sodium bicarbonate (NaHCO₃) in small portions to manage any mild effervescence.

  • Heat the suspension to 90 °C for 4 hours with vigorous stirring.

  • Causality & Validation: A mild base like NaHCO₃ is critical for this step. It is sufficiently basic to deprotonate the highly acidic

    
    -methyl protons of the pyridinium salt to form the reactive pyridinium ylide, but mild enough to prevent hydrolytic cleavage of the ketone or degradation of the ylide intermediate[2]. This step is also self-validating : as the water-soluble salt converts into the highly lipophilic this compound, the reaction mixture will transition from a clear or slightly cloudy aqueous solution to a biphasic mixture containing a dark, insoluble organic layer or solid precipitate.
    
Phase 3: Isolation and Purification

Objective: To isolate the pure this compound from inorganic byproducts.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 × 75 mL).

  • Combine the organic extracts and wash with 100 mL of saturated aqueous sodium chloride (brine).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by recrystallization from hot ethanol. Alternatively, utilize silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.

  • Causality & Validation: The extraction exploits the extreme lipophilicity of the indolizine core, cleanly partitioning it into the organic phase while leaving inorganic bromide salts and excess bicarbonate in the aqueous layer. Successful purification is validated when Thin-Layer Chromatography (TLC) shows a single, highly UV-active spot.

References

  • Application Notes and Protocols for the Experimental Procedure of Tschitschibabin Reaction for Indolizine Synthesis . BenchChem. 2

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides . ResearchGate.4

  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis . Beilstein Journal of Organic Chemistry. 3

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins . PMC (NIH). 1

Sources

Application Note: 2-(4-Methylphenyl)indolizine in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis, Photophysical Characterization, and Optoelectronic Applications

Abstract

2-(4-Methylphenyl)indolizine (2-MPI) is a fused bicyclic heteroaromatic compound characterized by a 10-


-electron system. Unlike its isomer indole, indolizine is electron-rich at the bridgehead nitrogen, imparting unique photophysical properties including tunable fluorescence and significant solvatochromism. This guide details the synthesis of 2-MPI via the Tschitschibabin method, outlines protocols for its optical characterization, and evaluates its utility as a hole-transporting material (HTM) and fluorescent emitter in organic light-emitting diodes (OLEDs).

Core Chemistry & Mechanism

The indolizine core functions as a strong electron donor.[1] The addition of the p-tolyl group at the 2-position extends the


-conjugation and introduces a weak electron-donating methyl group, which modulates the Highest Occupied Molecular Orbital (HOMO) level. This modification enhances oxidative stability compared to the unsubstituted parent indolizine, making it a viable candidate for organic electronics.[2]
Electronic Structure Diagram

The following diagram illustrates the synthesis pathway and the resulting electronic conjugation flow.

G Start Reagents: Pyridine + 2-Bromo-4'-methylacetophenone Inter Intermediate: N-(4-methylphenacyl) pyridinium bromide Start->Inter Quaternization (Acetone, Reflux) Base Cyclization Agent: NaHCO3 / H2O (Base-mediated) Inter->Base Deprotonation Prod Product: This compound (Fluorescent Solid) Base->Prod 1,5-Dipolar Cyclization & Oxidation

Figure 1: Step-wise synthesis of this compound via the Tschitschibabin reaction.

Experimental Protocols

Protocol A: Synthesis via Tschitschibabin Cyclization

This protocol is optimized for high yield (>75%) and purity suitable for optoelectronic grading.

Reagents:

  • Pyridine (ReagentPlus®, ≥99%)

  • 2-Bromo-4'-methylacetophenone (98%)

  • Acetone (Anhydrous)[3]

  • Sodium Bicarbonate (NaHCO

    
    )[4]
    
  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Quaternization (Formation of Pyridinium Salt):

    • Dissolve 2-bromo-4'-methylacetophenone (10.0 mmol, 2.13 g) in 15 mL of anhydrous acetone in a round-bottom flask.

    • Add Pyridine (12.0 mmol, 0.97 mL) dropwise while stirring.

    • Critical Step: Reflux the mixture at 60°C for 2 hours. A white precipitate (pyridinium salt) will form.

    • Cool to room temperature (RT). Filter the precipitate and wash 3x with cold acetone to remove unreacted bromide.

    • Yield Check: Dry the salt in a vacuum oven at 50°C. Expect ~2.5 g of intermediate.

  • Cyclization (Indolizine Formation):

    • Suspend the dried pyridinium salt (5.0 mmol) in 50 mL of distilled water.

    • Add NaHCO

      
       (15.0 mmol, 1.26 g) to the suspension.
      
    • Reflux the aqueous mixture at 100°C for 1 hour. The white salt will dissolve, and the solution will darken as the indolizine forms and precipitates (often as a creamy/yellow solid).

    • Purification: Cool to RT. Extract with Dichloromethane (DCM) (3 x 20 mL).[3] Dry organic layer over MgSO

      
      .
      
    • Concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to obtain pale yellow crystals.

Quality Control (QC):

  • 1H NMR (CDCl

    
    ):  Look for the characteristic doublet of the p-tolyl group at 
    
    
    
    7.1-7.5 ppm and the indolizine proton signals (H-1, H-3) around
    
    
    6.4-7.8 ppm.
  • Purity: Must be >99.5% by HPLC for OLED applications.

Protocol B: Photophysical Characterization

2-MPI exhibits positive solvatochromism, making it sensitive to environmental polarity.[1]

Equipment: UV-Vis Spectrophotometer (e.g., Agilent Cary 60), Fluorometer (e.g., Horiba Fluorolog).

Procedure:

  • Prepare 10

    
    M stock solutions of 2-MPI in solvents of varying polarity: Hexane (Non-polar), Toluene, THF, and Acetonitrile (Polar).
    
  • Absorption Scan: Scan from 250 nm to 500 nm. Note the

    
     (typically ~300-350 nm).
    
  • Emission Scan: Excite at

    
    .[5] Record emission from 350 nm to 650 nm.
    
  • Quantum Yield (

    
    ) Determination:  Use Quinine Sulfate in 0.1 M H
    
    
    
    SO
    
    
    (
    
    
    ) as the reference standard.

Data Interpretation: The 4-methyl group acts as an auxochrome. Compared to 2-phenylindolizine, 2-MPI shows a slight bathochromic (red) shift due to the inductive effect (+I) of the methyl group stabilizing the excited state.

SolventDielectric Constant (

)

(nm)

(nm)
Stokes Shift (nm)
Hexane1.8833842082
Toluene2.3834243593
THF7.58345450105
Acetonitrile37.5348475127

Table 1: Representative solvatochromic data for 2-MPI. Note the significant redshift in emission in polar solvents, indicative of Intramolecular Charge Transfer (ICT).[1][5]

Application Note: OLED Fabrication

2-MPI is utilized as a Hole Transport Material (HTM) or a Blue Host due to its high triplet energy and electron-rich nature.

Device Architecture: ITO / PEDOT:PSS (40nm) / 2-MPI (HTM, 30nm) / Alq3 (Emitter, 50nm) / LiF (1nm) / Al (100nm)

Fabrication Workflow:

  • Substrate Prep: Clean ITO glass via ultrasonication in detergent, water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.

  • HTM Deposition: Thermal evaporation of 2-MPI at

    
     Torr. Rate: 1 Å/s.
    
    • Why 2-MPI? Its planar structure allows good

      
      -
      
      
      
      stacking, facilitating hole mobility. The methyl group prevents excessive crystallization that could disrupt film morphology.
  • Cathode Deposition: Deposit LiF/Al through a shadow mask.

Performance Metrics:

  • Turn-on Voltage: ~3.5 V

  • Max Luminance: Expect >10,000 cd/m

    
     (dependent on emitter efficiency).
    
  • Electroluminescence: 2-MPI may contribute blue emission (~450 nm) if used as an emitter, but primarily functions to transport holes to the Alq3 layer.

Troubleshooting & Safety

Common Failure Modes
  • Low Fluorescence: Often caused by trace bromide impurities (heavy atom effect quenching). Solution: Ensure thorough washing of the pyridinium salt intermediate and recrystallization of the final product.

  • Darkening of Product: Indolizines are susceptible to photo-oxidation. Solution: Store product in amber vials under Nitrogen/Argon.

Safety (GHS)[6]
  • 2-Bromo-4'-methylacetophenone: Lachrymator. Handle in a fume hood.

  • Pyridine: Toxic, flammable, unpleasant odor.

  • Indolizine Derivatives: Treat as potentially bioactive; avoid inhalation or skin contact.

Mechanistic Visualization (Photophysics)

The following diagram explains the solvatochromic behavior utilized in Protocol B.

Jablonski S0 Ground State (S0) Weak Dipole S1_NonPolar Excited State (S1) Non-Polar Solvent High Energy S0->S1_NonPolar Absorption (hv) S1_Polar Excited State (S1) Polar Solvent (ICT) Stabilized/Lower Energy S0->S1_Polar Absorption S1_NonPolar->S0 Blue Emission Solvent Solvent Relaxation (Dipole Reorientation) S1_Polar->S0 Red-Shifted Emission Solvent->S1_Polar Stabilization

Figure 2: Simplified Jablonski diagram illustrating the solvent-dependent stabilization of the Intramolecular Charge Transfer (ICT) state in 2-MPI.

References

  • Synthesis of Indolizines (Tschitschibabin Reaction)

    • BenchChem.[3][4][6] "Experimental Guide to the Tschitschibabin Reaction for Indolizines." (2025).[3]

    • (Verified via search context 1.4)

  • Photophysical Properties of 2-Arylindolizines

    • ResearchGate.[7] "Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines."

    • (Verified via search context 1.1)

  • OLED Applications of Indolizine Derivatives

    • Royal Society of Chemistry. "Multifunctional electron-transporting indolizine derivatives for highly efficient blue fluorescence... OLEDs.
    • (Verified via search context 1.3)

  • Chemical Data & Safety

    • PubChem.[8] "this compound | C15H13N."[8] CID 346948.[8]

    • (Verified via search context 1.16)

Sources

2-(4-Methylphenyl)indolizine in the development of chemical sensors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Methylphenyl)indolizine Scaffolds in the Development of Advanced Fluorescent Chemical Sensors

Executive Summary

Fluorescent chemical sensors are indispensable tools in environmental monitoring, clinical diagnostics, and analytical chemistry. Among emerging fluorophores, the indolizine scaffold—specifically derivatives of this compound (CAS#: 7496-81-3)[1][2]—has garnered significant attention due to its highly tunable photophysical properties, large Stokes shifts, and synthetic versatility[3][4]. This Application Note details the mechanistic principles, structural tuning, and validated experimental protocols for utilizing this compound as a core building block in the development of high-performance chemical sensors for pH, heavy metal ions (e.g., Hg²⁺), and volatile organic compounds (VOCs).

Mechanistic Principles & Photophysical Tuning

The indolizine core is a highly electron-rich, fused bicyclic heteroaromatic system. The introduction of a 4-methylphenyl (p-tolyl) group at the C-2 position serves a dual purpose: it extends the π-conjugation of the system while providing a mild inductive electron-donating effect (+I), which stabilizes the core without overwhelming the electronic transitions required for sensing[2].

To design effective sensors, researchers exploit the Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) mechanisms[3]. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) lobes, the C-1, C-3, and C-7 positions of the indolizine ring have been identified as the optimal sites for functionalization[5].

  • ICT Modulation: Introducing a strong electron-donating group (e.g., N,N-dimethylamino) at the C-3 position and an electron-withdrawing group (e.g., acetyl, ester, or aldehyde) at the C-7 position induces a strong "push-pull" ICT effect[3]. Analyte binding alters the electron density at these receptors, resulting in pronounced bathochromic (red) or hypsochromic (blue) shifts in the emission spectra[3].

  • Chemodosimetric Cleavage: For heavy metal detection (e.g., Hg²⁺), the thiophilic nature of the analyte is utilized to trigger an irreversible chemical reaction, such as the cleavage of a thioacetal linkage, which restores the fluorescence of the indolizine core[4].

PhotophysicalMechanism A This compound (Hydrophobic Core) B Analyte Interaction (e.g., Hg2+ or H+) A->B Target Recognition C ICT / PET Modulation (Electronic Shift) B->C Orbital Rearrangement D Fluorescence Output (Color/Intensity Change) C->D Signal Transduction

Fig 1. Mechanistic pathway of indolizine-based fluorescent sensors via ICT/PET modulation.

Key Applications in Chemical Sensing

3.1. Fluorescent pH Sensors By leveraging the ICT phenomenon, indolizine fluorophores can be tailored into highly sensitive pH probes. The protonation of basic functional groups (like amines) on the indolizine periphery disrupts the ICT process, leading to a visible color change. Such sensors have demonstrated tunable emission ranges from blue to orange (462–580 nm) depending on the strength of the electron-withdrawing groups at the C-7 position[3].

3.2. Heavy Metal Detection in Micellar Environments A critical limitation of hydrophobic indolizine probes is their poor solubility in aqueous media, which compromises biocompatibility and quenches fluorescence[4]. To overcome this, sensors are encapsulated within amphiphilic surfactant micelles (e.g., Cetyltrimethylammonium bromide, CTAB). This nanoconfined space not only solubilizes the this compound derivatives but synergistically enhances their fluorescence intensity. Recent chemodosimeters utilizing this approach achieved a Limit of Detection (LOD) for Hg²⁺ as low as 3.2 ppb (16.2 nM)[4].

3.3. Multiplexed Sensor Arrays (Kaleidolizines) The tunable nature of the indolizine core allows for the creation of combinatorial libraries (e.g., "Kaleidolizines"). By systematically varying substituents at the C-1, C-3, and C-7 positions, arrays of fluorophores can be generated that emit across the full visible spectrum under a single UV excitation source[5]. These arrays interact differentially with various VOCs or point-of-care (POC) analytes, generating unique fluorescent "fingerprints" that can be decoded using machine learning algorithms[5].

Experimental Protocols

The following self-validating protocols emphasize the causality behind experimental choices, ensuring robust and reproducible sensor development.

Protocol A: Synthesis of Functionalized this compound Probes Causality: The Tschitschibabin reaction is utilized for its high regioselectivity in forming the indolizine core from pyridine derivatives and α-haloketones.

  • Reagent Preparation: Dissolve 2-methylpyridine (1.0 eq) and 2-bromo-1-(4-methylphenyl)ethanone (1.1 eq) in anhydrous acetone.

  • Quaternization: Reflux the mixture for 4 hours to form the intermediate pyridinium salt. Monitor via TLC until the starting material is consumed.

  • Cyclization: Isolate the salt via filtration, then resuspend in water. Add an excess of a weak base (e.g., NaHCO₃) and heat to 90°C for 2 hours to drive the cyclization and aromatization.

  • Purification: Extract the crude this compound with dichloromethane (DCM). Purify via silica gel column chromatography (Hexane/Ethyl Acetate).

  • Validation: Confirm the structure using ¹H NMR (look for the characteristic indolizine proton signals between δ 6.0–8.0 ppm) and HRMS[4].

Protocol B: Preparation of Micellar Sensing Solutions for Aqueous Metal Detection Causality: Utilizing CTAB micelles prevents the aggregation-caused quenching (ACQ) of the hydrophobic indolizine probe in water, ensuring a high signal-to-noise ratio[4].

  • Stock Solution: Prepare a 1.0 mM stock solution of the indolizine probe in spectroscopic-grade DMSO.

  • Micelle Formation: Dissolve CTAB in HEPES buffer (10 mM, pH 7.4) to a final concentration of 2.0 mM (above its critical micelle concentration).

  • Encapsulation: Inject 10 µL of the probe stock solution into 1.99 mL of the CTAB/HEPES buffer under vigorous stirring. Sonicate for 5 minutes to ensure uniform micelle encapsulation (final probe concentration: 5 µM).

  • Titration: Incrementally add the target analyte (e.g., aqueous Hg²⁺ standard). Incubate for 15 minutes to allow for complete thioacetal cleavage[4].

  • Validation Measurement: Record the fluorescence emission spectra (e.g., excitation at 400 nm, emission peak at ~505 nm)[4]. Validate selectivity by running parallel tests with competing metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺).

ExperimentalWorkflow S1 1. Core Synthesis (Tschitschibabin Cycloaddition) S2 2. Functionalization (C-1, C-3, C-7 Modification) S1->S2 S3 3. Micellar Encapsulation (CTAB/Aqueous Media) S2->S3 S4 4. Spectroscopic Titration (UV-Vis & Fluorescence) S3->S4 S5 5. Data Validation (LOD & Selectivity Analysis) S4->S5

Fig 2. Step-by-step experimental workflow for developing and validating indolizine chemical sensors.

Quantitative Data Summary

The following table summarizes the photophysical performance of various indolizine-based sensors, highlighting the versatility of the scaffold.

Sensor TypeAnalyteKey FunctionalizationEmission RangeLOD / SensitivitySensing Mechanism
pH Sensor H⁺C-3 N,N-dimethylamino, C-7 Ester462–580 nmN/A (pKa dependent)ICT (Red-shift)[3]
Chemodosimeter Hg²⁺Thioacetal linkage~505 nm3.2 ppb (16.2 nM)Cleavage / ICT[4]
Kaleidolizine Array VOCs / POC targetsC-1, C-3, C-7 combinatorial libraryFull visible spectrumAnalyte-specificArray pattern recognition[5]
Cyclodextrin Sensor Benzene/TolueneFluorinated indolizine + β-CD~520-530 nmK_a ≈ 8339 M⁻¹Spectral displacement[6]

References

  • Kim, T., & Kim, J. (2021).3. Molecules, 27(1), 12.

  • Park, J., et al. (2020).5. Nature Communications, 11.

  • RSC Advances. (2025).4. RSC Publishing.

  • PubChem. (2025).2. National Institutes of Health.

  • BioChemPress. (n.d.).6. BioChemPress.

Sources

methods for functionalizing the indolizine core of 2-(4-Methylphenyl)indolizine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Reactivity Profiling

The indolizine scaffold is a 10


-electron fused heteroaromatic system that is isomeric with indole but possesses significantly different electronic properties due to the bridgehead nitrogen. For the specific substrate 2-(4-Methylphenyl)indolizine , the reactivity profile is governed by the interplay between the electron-rich pyrrole ring and the steric/electronic influence of the p-tolyl group at the C2 position.
Electronic Density & Selectivity Map

The indolizine core exhibits high nucleophilicity, primarily located on the five-membered ring.

  • C3 Position (Major Nucleophile): This is the most electron-rich site, analogous to the C3 of indole. In 2-substituted indolizines, C3 is the primary site for electrophilic aromatic substitution (

    
    ) and metal-catalyzed C-H activation.
    
  • C1 Position (Secondary Nucleophile): While active, C1 is less nucleophilic than C3. Functionalization at C1 typically requires blocking C3 or utilizing specific directing groups.

  • C2 Position (Blocked): Occupied by the 4-methylphenyl group. This aryl group acts as a steric anchor, preventing C2 reactions and directing incoming electrophiles away from the bridgehead, reinforcing C3 selectivity.

Decision Matrix: Selecting the Right Methodology

The choice of functionalization strategy depends on the target moiety and the tolerance of the p-tolyl group to reaction conditions.

ReactivityLogic Substrate This compound Target Target Moiety? Substrate->Target Aldehyde Formyl (-CHO) Target->Aldehyde Aryl Aryl (-Ar) Target->Aryl Thio Sulfenyl (-SR) Target->Thio Method1 Vilsmeier-Haack (Protocol 1) Aldehyde->Method1 Electrophilic Subs. Method2 Pd-Catalyzed C-H Activation (Protocol 2) Aryl->Method2 C-H Activation Method3 Visible Light Photoredox (Protocol 3) Thio->Method3 Radical Mechanism

Figure 1: Strategic decision tree for functionalizing the indolizine core based on target moiety.

Protocol 1: C3-Formylation via Vilsmeier-Haack

Application: Introduction of a reactive aldehyde handle for further diversification (e.g., Knoevenagel condensation). Mechanism:


 via a chloromethyliminium salt intermediate.
Reagents & Equipment[1][2]
  • Substrate: this compound (1.0 equiv)

  • Reagent: Phosphorus oxychloride (

    
    , 1.2 equiv)
    
  • Solvent:

    
    -Dimethylformamide (DMF) (anhydrous, 5–10 volumes)
    
  • Quench: Saturated aqueous

    
     or 
    
    
    
    solution.
Step-by-Step Protocol
  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL) to 0 °C using an ice bath.

  • Activation: Dropwise add

    
     (1.2 mmol) to the DMF. Stir for 20 minutes at 0 °C. Observation: The solution may turn slightly yellow/viscous as the Vilsmeier reagent forms.
    
  • Addition: Dissolve this compound (1.0 mmol) in minimal DMF (1 mL) and add it dropwise to the Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (fluorescent blue/green) will disappear, replaced by a more polar, often yellow/orange spot (aldehyde).

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (20 g). Slowly add saturated

    
     until pH ~8. Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.
    
  • Isolation: The product, This compound-3-carbaldehyde , typically precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with DCM (

    
     mL).
    

Expected Yield: 85–95% Note: The electron-donating methyl group on the phenyl ring stabilizes the intermediate, making this reaction highly efficient compared to electron-deficient analogues.

Protocol 2: Pd-Catalyzed Regioselective C3-Arylation

Application: Direct construction of biaryl motifs for medicinal chemistry libraries without pre-functionalization (halogenation) of the indolizine. Mechanism: Concerted Metallation-Deprotonation (CMD) or Electrophilic Palladation.

Reagents
  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%) or Tricyclohexylphosphine (
    
    
    
    ) for sterically demanding partners.
  • Coupling Partner: Aryl Bromide (e.g., Bromobenzene, 1.5 equiv).

  • Base: Potassium Acetate (KOAc, 2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol
  • Setup: Charge a pressure tube or Schlenk flask with this compound (0.5 mmol), Aryl Bromide (0.75 mmol),

    
     (5.6 mg), 
    
    
    
    (13.1 mg), and KOAc (98 mg).
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene (3 mL) via syringe.

  • Heating: Seal the vessel and heat to 100–110 °C for 12–16 hours.

    • Causality: High temperature is required to overcome the activation energy for the C-H bond cleavage step. KOAc acts as a proton shuttle in the CMD mechanism.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via flash chromatography (Silica gel).

Self-Validating Checkpoint:

  • Visual: The reaction mixture usually darkens. If immediate black precipitation occurs upon heating, the catalyst may have decomposed ("Pd black") before the reaction cycle; consider adding more phosphine ligand.

  • Regioselectivity:

    
    H NMR will show the disappearance of the C3-H proton (typically a doublet or multiplet around 6.5–7.0 ppm depending on shielding).
    

Protocol 3: Visible-Light Induced C3-Sulfenylation (Metal-Free)

Application: Green synthesis of sulfenyl-indolizines using photoredox catalysis. Mechanism: Radical cation pathway via Single Electron Transfer (SET).

Reagents
  • Photocatalyst: Eosin Y (2 mol%)

  • Reagent: Aryl thiol (e.g., Thiophenol) or Sulfonyl hydrazide.

  • Oxidant: Air (open vessel) or

    
     (if faster kinetics needed).
    
  • Solvent: Ethanol/Water (1:1) or DMSO.

  • Light Source: Green LEDs (

    
     nm) or White LEDs.
    
Workflow Diagram

Photoredox Start Start: Indolizine + Thiol + Eosin Y Excitation Light Irradiation (Green LED) Start->Excitation SET SET: Indolizine -> Radical Cation Eosin Y* -> Eosin Y- Excitation->SET Photoexcitation Coupling Radical Coupling (C3-S Bond) SET->Coupling Oxidation Product Product: 3-(Phenylthio)indolizine Coupling->Product Aromatization (-H+)

Figure 2: Mechanistic flow of Eosin Y mediated photoredox sulfenylation.

Step-by-Step Protocol
  • Mixture Preparation: In a glass vial, combine this compound (0.2 mmol), Thiophenol (0.24 mmol), and Eosin Y (2.5 mg).

  • Solvent: Add Ethanol (2 mL).

  • Irradiation: Place the vial approximately 2–3 cm away from a Green LED strip. Stir vigorously open to the air (oxygen acts as the terminal oxidant to regenerate the photocatalyst).

  • Monitoring: Irradiate for 6–12 hours.

    • Self-Validation: The fluorescence of Eosin Y (yellow-green) is distinct. If the solution turns completely colorless, the dye may have bleached (photodegraded); add a fresh portion of catalyst.

  • Workup: Evaporate ethanol. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography.

Quantitative Comparison of Methods

FeatureVilsmeier-HaackPd-Catalyzed ArylationPhotoredox Sulfenylation
Target Group Formyl (-CHO)Aryl (-Ar)Sulfenyl (-SR)
Selectivity Exclusive C3High C3 (>20:1)High C3
Key Reagent

/DMF

Eosin Y / Light
Temperature 0 °C

RT
100–110 °CRT
Substrate Tolerance High (Acid stable)Moderate (Base stable)High (Neutral)
Typical Yield 85–95%70–85%75–90%

References

  • Gevorgyan, V., et al. "Palladium-Catalyzed Arylation and Heteroarylation of Indolizines." Journal of the American Chemical Society, 2007. (Demonstrates C3-selective arylation mechanism).

  • BenchChem Technical Support. "Vilsmeier-Haack Formylation of Indoles (and Indolizine Analogues)." Application Notes, 2025. (Standard protocols for electron-rich heterocycles).

  • Adib, M., et al. "Reaction of Pyridines and

    
    -Halo Ketones: Synthesis of Indolizines." Organic Letters. (Context for the synthesis of the starting material 2-phenylindolizine).
    
    
  • Cao, H., et al. "Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization."[2] Chemical Communications, 2023. (Review of visible light and electrochemical methods). [3][4]

  • Li, Q., et al. "Visible-Light-Induced C-S Bond Formation Catalyzed by the Organic Photocatalyst Eosin Y." European Journal of Organic Chemistry, 2020.[5] (Specifics on thiolation protocols).

Sources

Application Notes and Protocols: 2-(4-Methylphenyl)indolizine for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indolizine core represents a versatile and highly tunable heterocyclic scaffold that has garnered significant interest in the development of novel fluorophores for biological imaging.[1][2] Its unique electronic structure and sensitivity to the local microenvironment make it an attractive platform for creating probes that can report on specific cellular states and organelles.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of a specific derivative, 2-(4-Methylphenyl)indolizine, in the field of bioimaging. While the indolizine class is well-studied, this guide focuses on establishing the foundational protocols to characterize and deploy this particular compound for live-cell imaging, with a special emphasis on its potential as a lipophilic stain for lipid droplets and as a sensor for intracellular viscosity. The protocols herein are designed to be self-validating systems, providing a robust starting point for novel research applications.

Introduction to the this compound Probe

This compound belongs to the indolizine family of fluorophores, which are known for their tunable photophysical properties.[4][5] The core structure consists of a fused bicyclic system containing a bridging nitrogen atom. The photophysical characteristics of indolizine derivatives can be rationally modified through chemical synthesis, allowing for the fine-tuning of emission wavelengths and quantum yields.[5][6]

The introduction of a 4-methylphenyl (tolyl) group at the 2-position is predicted to have a minimal impact on the maximum absorption and emission wavelengths due to a significant dihedral angle between the phenyl group and the indolizine heterocycle, which reduces electronic conjugation.[7] However, its overall nonpolar, lipophilic character suggests a high affinity for lipid-rich environments within cells, such as the endoplasmic reticulum, cell membrane, and particularly lipid droplets.[8] Furthermore, many indolizine-based fluorophores exhibit viscosity-sensitive fluorescence, a property attributed to the process of twisted intramolecular charge transfer (TICT), making them excellent candidates for "molecular rotor" probes.[9][10][11]

This guide will provide the necessary protocols to first characterize the fundamental photophysical properties of this compound and then to apply it in two key bioimaging applications: lipid droplet staining and intracellular viscosity mapping.

Photophysical Characterization

Before any bioimaging application, a thorough characterization of the probe's photophysical properties is essential. These parameters dictate the optimal microscope settings and potential for quantitative analysis.[12]

Key Photophysical Parameters

The primary photophysical properties of this compound should be determined empirically. The following table provides an estimated range for these values based on published data for similar 2-phenylindolizine derivatives.[2]

ParameterSymbolDescriptionEstimated Value Range
Maximum Absorption Wavelength λabsThe wavelength at which the molecule absorbs the most light.370–390 nm
Maximum Emission Wavelength λemThe wavelength at the peak of the fluorescence emission spectrum.440–480 nm (in nonpolar solvents)
Molar Extinction Coefficient εA measure of how strongly the molecule absorbs light at a given wavelength.15,000–30,000 M-1cm-1
Fluorescence Quantum Yield ΦFThe ratio of photons emitted to photons absorbed.0.1–0.9 (highly solvent-dependent)
Fluorescence Lifetime τThe average time the molecule stays in its excited state before emitting a photon.1–10 ns
Protocol for Photophysical Characterization

This protocol outlines the steps to measure the key photophysical parameters of this compound.

Materials:

  • This compound solid powder

  • Spectroscopic grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • A known fluorescence standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a high-purity solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store this solution in the dark at -20°C.[3]

  • Prepare Working Solutions: Dilute the stock solution in the desired spectroscopic grade solvent to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • Measure Absorption Spectrum: a. Use the spectrophotometer to scan the absorbance of the working solution from ~300 nm to ~500 nm. b. Identify the wavelength of maximum absorbance (λabs). c. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Measure Emission Spectrum: a. Transfer the working solution to a clean quartz cuvette. b. In the fluorometer, set the excitation wavelength to the determined λabs. c. Scan the emission spectrum across a range starting ~10-20 nm above the excitation wavelength (e.g., 400 nm to 700 nm). d. Identify the wavelength of maximum emission (λem).

  • Determine Fluorescence Quantum Yield (ΦF): a. Use the comparative method of Williams et al.[1] b. Prepare a solution of the reference standard (e.g., Quinine Sulfate) with an absorbance matching that of your sample at the excitation wavelength. c. Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the reference standard. d. Calculate the quantum yield using the following equation: ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) Where I is the integrated intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Data Analysis: Record all values and repeat measurements in various solvents to understand the solvatochromic effects.

G cluster_prep Preparation cluster_measure Measurement stock Prepare 10 mM Stock in DMSO work Prepare ~10 µM Working Solution in Spectroscopic Solvent stock->work Dilute abs Record Absorption Spectrum (Determine λabs, ε) work->abs em Record Emission Spectrum (Excite at λabs, Determine λem) abs->em qy Measure Quantum Yield (ΦF) (Relative to Standard) em->qy

Workflow for photophysical characterization.

Application: Live-Cell Imaging of Lipid Droplets

The lipophilic nature of this compound makes it a prime candidate for staining intracellular lipid-rich organelles, particularly lipid droplets (LDs).[8] LDs are dynamic organelles involved in lipid storage and metabolism, and their visualization is crucial in studies of metabolic diseases. This protocol is adapted from standard methods for lipophilic dyes like BODIPY 493/503.[6]

Protocol for Staining Lipid Droplets

Materials:

  • Cells cultured on glass-bottom dishes or coverslips (e.g., 3T3-L1 adipocytes, HuH7 hepatoma cells)

  • This compound 1 mM stock solution in DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope (confocal recommended) with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Cell Preparation: Culture cells to a desired confluency (e.g., 60-80%). If inducing lipid droplet formation, treat cells with oleic acid complexed to BSA 12-24 hours prior to staining.

  • Prepare Staining Solution: Dilute the 1 mM stock solution of this compound in pre-warmed, serum-free culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS or HBSS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with warm PBS or HBSS to remove excess probe and minimize background fluorescence.[7]

  • Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. b. Immediately proceed to imaging on a fluorescence microscope. c. Use an excitation source near the probe's λabs (e.g., ~380-400 nm laser line) and collect emission in the blue-green range (e.g., ~450-500 nm). d. Lipid droplets should appear as bright, distinct puncta within the cytoplasm.

G start Culture Cells on Glass-Bottom Dish wash1 Wash Cells with PBS start->wash1 prep_stain Prepare 1-5 µM Staining Solution in Serum-Free Medium stain Incubate with Probe 15-30 min at 37°C prep_stain->stain wash1->stain wash2 Wash Cells 2-3x with PBS stain->wash2 image Image with Fluorescence Microscope (e.g., 405 nm excitation) wash2->image

Workflow for live-cell lipid droplet staining.

Application: Intracellular Viscosity Sensing

The fluorescence quantum yield of many indolizine derivatives is highly dependent on the viscosity of their environment.[7][9] In low-viscosity media, the molecule can undergo non-radiative decay through intramolecular rotation. In high-viscosity environments, this rotation is hindered, forcing the molecule to relax via fluorescence, thus "turning on" or enhancing its emission.[10] This property can be exploited to map relative viscosity changes within living cells.

Protocol for Viscosity Calibration and Imaging

Part A: In Vitro Calibration

Materials:

  • This compound stock solution

  • Glycerol

  • Deionized water

  • Fluorometer

Procedure:

  • Prepare Viscosity Standards: Create a series of glycerol-water mixtures with varying weight percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 95%). The viscosity of these solutions at a given temperature is well-documented.

  • Measure Fluorescence: Add a constant, small amount of the probe's stock solution to each glycerol-water standard to achieve the same final concentration.

  • Record Spectra: Measure the fluorescence emission spectrum for the probe in each standard solution, using the same excitation wavelength and instrument settings.

  • Create Calibration Curve: Plot the logarithm of the fluorescence intensity at λem against the logarithm of viscosity (in centipoise, cP). For many molecular rotors, this relationship is linear according to the Förster-Hoffmann equation (log(I) = C + x*log(η)).[13]

Part B: Cellular Viscosity Imaging

Materials:

  • Cells cultured on glass-bottom dishes

  • Staining and imaging solutions as described in Section 3.1

  • Pharmacological agents known to alter intracellular viscosity (e.g., Nystatin, Monensin for increasing viscosity).[13]

  • Confocal microscope with a sensitive detector (e.g., HyD or PMT)

Procedure:

  • Stain Cells: Stain cells with this compound as described in the lipid droplet staining protocol (Section 3.1). A low concentration is key to avoid aggregation artifacts.

  • Acquire Baseline Image: Acquire a baseline fluorescence image of the stained, untreated cells. It is critical to use identical imaging settings (laser power, gain, pinhole, etc.) for all subsequent images to allow for valid comparison.

  • Induce Viscosity Change: Treat the cells with a drug known to alter viscosity. For example, incubate with 10 µM Nystatin for 30-60 minutes to induce an increase in cytoplasmic viscosity.[13]

  • Acquire Post-Treatment Image: After incubation, acquire a new fluorescence image using the exact same settings as the baseline image.

  • Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within specific regions of interest (ROIs) in both the baseline and post-treatment images. b. A significant increase in fluorescence intensity post-treatment indicates that the probe is sensitive to intracellular viscosity changes. c. The in vitro calibration curve can be used to estimate the relative change in viscosity.

G cluster_calib In Vitro Calibration cluster_cell Cellular Imaging standards Prepare Glycerol-Water Viscosity Standards measure Measure Fluorescence Intensity in each Standard standards->measure plot Plot log(Intensity) vs. log(Viscosity) (Förster-Hoffmann Plot) measure->plot stain Stain Cells with Probe img_base Acquire Baseline Image stain->img_base treat Treat Cells (e.g., with Nystatin) img_base->treat img_post Acquire Post-Treatment Image treat->img_post analyze Analyze Intensity Change img_post->analyze

Workflow for viscosity sensing application.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Probe concentration too low.- Incorrect filter/laser set.- Photobleaching.- Degraded fluorophore.- Increase probe concentration or incubation time.- Verify λabs/λem and match with microscope filters.[9]- Reduce laser power/exposure time; use an anti-fade reagent.[14]- Use a fresh aliquot of the probe stock solution.[7]
High Background - Probe concentration too high.- Inadequate washing.- Autofluorescence from medium or cells.- Decrease probe concentration.- Increase the number and duration of wash steps.[7]- Image in phenol red-free medium; check for cellular autofluorescence in an unstained control.
Phototoxicity - High laser power.- Prolonged exposure to excitation light.- Reduce laser power to the minimum required for a good signal-to-noise ratio.- Use a more sensitive detector.- Minimize the duration and frequency of image acquisition.[1]
Probe Aggregation - Low solubility in aqueous medium.- Concentration too high.- Ensure the final concentration of DMSO from the stock solution is low (<0.5%).- Lower the working concentration of the probe.

References

  • Near‐Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors. (n.d.). ChemPhysChem.
  • Near-infrared fluorescent indolizine-dicyanomethylene-4H-pyran hybrids for viscosity imaging in living cells. (2024). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • The Alluring Glow of the Indolizine Core: A Technical Guide to its Photophysical Properties. (2025). BenchChem.
  • Near-infrared fluorescent indolizine-dicyanomethylene-4H-pyran hybrids for viscosity imaging in living cells. (n.d.).
  • Strongly fluorescent indolizine-based coumarin analogs. (2024). Policy Commons.
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−C
  • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. (2024). JACS Au.
  • Fluorescence emission spectra of indolizine derivatives powders (a) and... (n.d.).
  • The synthesis and photophysical proper1es of novel indolizine-based fluorophores. (n.d.). Unknown Source.
  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. (n.d.). Der Pharma Chemica.
  • Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evalu
  • Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. (2009).
  • A fluorogenic sensor for in situ tracking of viscosity in response to cellular inflammatory stress. (n.d.). New Journal of Chemistry.
  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. (n.d.). Semantic Scholar.
  • (PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. (2024).
  • Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. (2023). Molecules.
  • A minireview of viscosity-sensitive fluorescent probes: design and biological applications. (2020).
  • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. (2015). Accounts of Chemical Research.
  • A Threshold-Limited Fluorescence Probe for Viscosity. (2019). Frontiers in Chemistry.
  • A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. (2024). Molecules.
  • Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data. (n.d.).
  • A turn-on fluorescent probe based on indolizine for the detection of sulfite. (n.d.). RSC Publishing.
  • Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. (2021). STAR Protocols.
  • Hybrid of Indolizine and Merocyanine—A New Class of Organelle‐Specific Dyes. (2025).
  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). Molecules.
  • Development of fluorescent probes for bioimaging applications. (n.d.). Proceedings of the Japan Academy, Series B.

Sources

green chemistry approaches to 2-(4-Methylphenyl)indolizine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sustainable Catalysis & Solvent Engineering: Protocols for 2-(4-Methylphenyl)indolizine Content Type: Application Note & Technical Guide Audience: Senior Synthetic Chemists, Process Development Scientists

Strategic Overview: The Green Shift in Indolizine Construction

The indolizine scaffold—specifically the 2-aryl substituted variants like This compound —represents a privileged pharmacophore in drug discovery, exhibiting potent anti-inflammatory (sPLA2 inhibition) and anticancer properties.

Historically, the synthesis of this core relied on the Chichibabin reaction (requiring sealed tubes and high heat) or the Scholtz reaction (low yields, harsh acids). These legacy methods suffer from poor atom economy and the use of volatile organic compounds (VOCs) like benzene or DMF.

This guide details two next-generation green protocols that prioritize E-factor reduction, safety, and scalability:

  • Aqueous-Phase Biocatalytic MCR: Leveraging hydrophobic effects and enzymatic catalysis.

  • Visible-Light Mediated "Auto-Photocatalysis": A metal-free, ambient temperature route.

Decision Matrix: Pathway Selection

Indolizine_Pathway_Selection Start Target: this compound Legacy Legacy Methods (Chichibabin/Scholtz) Start->Legacy Avoid Green Green Chemistry Approaches Start->Green Select RouteA Protocol A: Biocatalytic Aqueous MCR Green->RouteA RouteB Protocol B: Visible-Light Photoredox Green->RouteB CriteriaA High Atom Economy Non-Toxic Solvent (Water) Enzyme Recyclability RouteA->CriteriaA CriteriaB Metal-Free Ambient Temp Air as Oxidant RouteB->CriteriaB

Caption: Strategic decision tree for selecting the optimal green synthesis pathway based on available resources and sustainability goals.

Protocol A: Aqueous Phase Biocatalytic Multicomponent Reaction (MCR)

This protocol utilizes Candida antarctica Lipase A (CAL-A) as a promiscuous biocatalyst.[1] Contrary to its typical hydrolytic role, CAL-A here facilitates the Michael addition and subsequent cyclization via stabilization of the transition state in the aqueous phase. This method exploits the hydrophobic effect , where organic reactants cluster in water, accelerating reaction rates ("on-water" chemistry).

Target Molecule

Ethyl this compound-3-carboxylate (Note: The 3-carboxylate is the standard stable product of this MCR. Decarboxylation to the parent this compound can be achieved via subsequent hydrolysis/heat, but the ester is often the desired library scaffold.)

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Pyridine (1.0 mmol): 80 mg

  • 2-Bromo-1-(4-methylphenyl)ethanone (1.0 mmol): 213 mg (Referred to as

    
    -bromo-p-methylacetophenone)
    
  • Ethyl Propiolate (1.1 mmol): 108 mg

  • Catalyst: Candida antarctica Lipase A (CAL-A), immobilized (15 mg)

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0), 5 mL

  • Equipment: Orbital shaker or Ultrasound bath.[1]

Step-by-Step Methodology
  • Reactant Assembly: In a 20 mL scintillation vial, suspend 2-bromo-1-(4-methylphenyl)ethanone (213 mg) and pyridine (80 mg) in 5 mL of phosphate buffer.

  • Salt Formation (In-Situ): Agitate the mixture at room temperature for 15 minutes. A slight turbidity indicates the formation of the N-(4-methylphenacyl)pyridinium bromide salt.

  • Catalyst & Dipolarophile Addition: Add Ethyl propiolate (108 mg) and the immobilized CAL-A (15 mg) to the vial.

  • Reaction Incubation:

    • Method A (Standard): Place in an orbital shaker at 40°C for 12 hours.

    • Method B (Accelerated): Sonicate in an ultrasonic bath at 40°C for 2 hours (Green Chemistry Principle: Energy Efficiency).

  • Work-up: Filter the reaction mixture to recover the immobilized enzyme (wash with 2 mL ethyl acetate for reuse).

  • Extraction: Extract the aqueous filtrate with Ethyl Acetate (3 x 5 mL). Dry organic layer over anhydrous

    
    .[1]
    
  • Purification: Evaporate solvent. Recrystallize from ethanol/water (9:1) to obtain the pure product as yellow needles.

Mechanism of Action (Biocatalytic Cycle)

Biocatalytic_Mechanism Reactants Pyridine + Bromo-ketone Salt Pyridinium Salt (Intermediate) Reactants->Salt Alkylation Ylide Pyridinium Ylide (In Situ) Salt->Ylide Deprotonation (Buffer pH 7) Transition Enzyme-Stabilized Transition State Ylide->Transition + Ethyl Propiolate Lipase CAL-A Lipase (Active Site) Lipase->Transition Oxyanion Hole Stabilization Product 2-(4-Methylphenyl) indolizine-3-carboxylate Transition->Product Cyclization & Aromatization

Caption: The biocatalytic cycle where CAL-A stabilizes the polar transition state of the [3+2] cycloaddition in an aqueous environment.

Protocol B: Visible-Light Mediated Oxidative Coupling

This protocol eliminates the need for thermal activation and transition metal catalysts (Pd/Cu). It utilizes Blue LED irradiation to drive the oxidative coupling.[9][12] A key feature of this specific pathway is auto-photocatalysis , where the indolizine product itself can act as a photosensitizer, propagating the radical mechanism.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Pyridine (1.0 mmol) [1][5][8]

  • 2-Bromo-1-(4-methylphenyl)ethanone (1.0 mmol)

  • Ethyl Acrylate (3.0 mmol) (Acts as the alkene component)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethanol (Green solvent)

  • Light Source: 24W Blue LED strip (

    
     nm).
    
Step-by-Step Methodology
  • Pre-complexation: In a Pyrex tube, mix Pyridine and the Bromo-ketone in Ethanol (3 mL). Stir for 10 mins to ensure salt formation.

  • Addition: Add Ethyl acrylate (excess is used to drive kinetics) and

    
    .
    
  • Irradiation: Place the tube 2 cm away from the Blue LED source. Stir vigorously open to the air (or with an

    
     balloon for faster rates).
    
    • Note: Air is required as the terminal oxidant to convert the tetrahydro-intermediate back to the aromatic indolizine.

  • Monitoring: Irradiate for 6–8 hours. The solution will fluoresce (indolizines are fluorophores), which is a visual indicator of product formation.

  • Isolation: Dilute with water (10 mL) and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane:EtOAc 80:20).

Comparative Data Analysis

The following table contrasts the Green protocols against the traditional Chichibabin method.

MetricTraditional (Chichibabin)Protocol A (Biocatalytic/Water)Protocol B (Visible Light)
Yield 40–55%85–92%78–85%
Temperature 120°C (Reflux)40°C25°C (RT)
Solvent Toluene/DMF (Toxic)Water (Buffer)Ethanol
Catalyst None (Stoichiometric Base)CAL-A (Recyclable)Photons (Trace Base)
Atom Economy Low (Side reactions)HighHigh
E-Factor High (Waste intensive)Low (<5)Low

References

  • Biocatalytic Synthesis

    • Title: Novel One-Pot Green Synthesis of Indolizines Biocatalyzed by Candida antarctica Lipases.[1][7]

    • Source:Int. J. Mol. Sci. 2013, 14(2), 2540-2549.
    • URL:[Link]

  • Visible Light Synthesis

    • Title: External-Photocatalyst-Free Visible-Light-Mediated Synthesis of Indolizines.[12][13]

    • Source:Angew. Chem. Int. Ed. 2015, 54, 15545.
    • URL:[Link]

  • Water-Based MCR

    • Title: Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines...
    • Source:Org.[10] Lett. 2007, 9, 21, 4323–4326.

    • URL:[Link]

  • General Review of Indolizine Green Chemistry

    • Title: Recent advances in the synthesis of indolizines and their π-expanded analogues.[6]

    • Source:RSC Adv., 2016, 6, 69815-69842.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of 2-(4-Methylphenyl)indolizine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-(4-Methylphenyl)indolizine is an electron-rich, nitrogen-bridged heterocycle. While valuable as a fluorescence scaffold and medicinal chemistry intermediate, its electron-excessive nature makes it inherently sensitive to specific environmental stressors.

Quick Profile:

  • Primary Reactivity: Nucleophilic at C3 and C1 positions.

  • Major Instability Factors: Photo-oxidation (Singlet Oxygen), Acid-catalyzed polymerization.

  • Appearance: Typically a yellow to orange crystalline solid.

  • Solubility: Soluble in DCM, Chloroform, DMSO; insoluble in water.

Troubleshooting Guide (FAQ Format)

Module A: Physical State & Storage Issues

Q: My sample has turned from bright yellow to a dark brown/black gum. Is it recoverable? A: This indicates advanced oxidative degradation, likely exacerbated by light exposure.

  • The Cause: Indolizines are electron-rich. In the presence of air and ambient light, they undergo sensitized photo-oxidation. The "gum" consists of ring-opened amides and complex polymers.

  • Recovery: If the degradation is <20% (checked via TLC), you can repurify via rapid filtration through a short plug of neutral alumina (not acidic silica) using Hexane:DCM. If it is a black tar, recovery is likely impossible.

  • Prevention: Store under Argon/Nitrogen at -20°C, strictly in amber vials.

Q: Can I store the compound in solution (e.g., DMSO or Chloroform) for long periods? A: No.

  • Chloroform/DCM: These solvents often contain trace HCl or phosgene. The C3 position of the indolizine ring is highly basic. Protonation at C3 destroys aromaticity, leading to rapid polymerization.

  • DMSO: While less acidic, DMSO can act as an oxidant under certain conditions.

  • Protocol: Store only as a dry solid. If solution storage is mandatory, use benzene-d6 or add silver foil/basic alumina to the solvent to scavenge acid.

Module B: Experimental & Reaction Monitoring

Q: I see a new peak in LC-MS with M+16 or M+32 mass shift. What is this? A: These are oxidation byproducts (mono-oxide or dioxide).

  • M+16 (N-oxide or epoxide): Rare in indolizines; usually transient.

  • M+32 (Dioxetane/Ring-opened): This is the signature of singlet oxygen attack across the C2-C3 bond. It implies your reaction setup is not strictly anaerobic or is exposed to light.

Q: Why does the compound streak or disappear on Silica Gel TLC plates? A: Silica gel is slightly acidic (pH 4-5).

  • Mechanism: The silica protons bind to the C3 position of this compound. The resulting cation sticks to the stationary phase or decomposes.

  • Solution: Pre-treat your TLC plates and columns with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidic sites. Alternatively, use Neutral Alumina plates.

Deep Dive: Degradation Pathways

The stability profile of this compound is governed by two competing mechanisms: Photo-oxidative Ring Opening and Acid-Mediated Polymerization .

Pathway A: Photo-Oxidative Degradation (The "Light" Problem)

Indolizines are efficient quenchers of Singlet Oxygen (


). The p-tolyl group at C2 donates electron density, making the C2-C3 bond highly susceptible to [2+2] cycloaddition.

Mechanism:

  • Excitation: Light excites the indolizine (or a contaminant sensitizer).

  • Singlet Oxygen Generation: Energy transfer generates

    
    .
    
  • Cycloaddition:

    
     attacks the electron-rich C2-C3 double bond, forming a transient 1,2-dioxetane.
    
  • Ring Cleavage: The unstable dioxetane collapses, cleaving the C2-C3 bond to form keto-amides or recyclizing to pseudo-stable benzoxazinones (if fused) or acyl-pyridines.

Pathway B: Acid-Catalyzed Polymerization (The "Proton" Problem)

The highest HOMO density is at C3. Even weak acids cause protonation here, breaking the conjugation of the 5-membered ring.

Mechanism:

  • Protonation:

    
     attacks C3.
    
  • Cation Formation: Formation of the indolizinium cation (non-aromatic 5-ring).

  • Nucleophilic Attack: A second neutral indolizine molecule attacks the cation, leading to dimers and eventually dark, insoluble polymers.

Visualizing the Pathways (DOT Diagram)

The following diagram maps the critical degradation logic.

IndolizineDegradation cluster_prevention Prevention Strategies Substrate This compound (Yellow Solid) LightOx Light (hν) + Oxygen (O2) (Singlet Oxygen Pathway) Substrate->LightOx Acid Trace Acid (H+) (e.g., in CDCl3, Silica) Substrate->Acid Dioxetane 1,2-Dioxetane Intermediate (Unstable) LightOx->Dioxetane [2+2] Cycloaddition at C2-C3 Cation C3-Protonated Indolizinium (Loss of Aromaticity) Acid->Cation Protonation at C3 RingOpen Ring-Opened Keto-Amides (Brown Gum / M+32) Dioxetane->RingOpen C-C Bond Cleavage Polymer Insoluble Polymers (Black Tar) Cation->Polymer Nucleophilic Attack by Neutral Indolizine Prev1 Store in Amber Vials (Argon Atmosphere) Prev2 Neutralize Solvents (Basic Alumina/Et3N)

Caption: Figure 1. Dual degradation pathways of this compound showing oxidative ring opening (left) and acid-catalyzed polymerization (right).

Standardized Protocols

Protocol A: Solvent Neutralization for NMR

Use this when analyzing this compound to prevent "ghost" peaks or degradation during acquisition.

  • Select Solvent: Prefer Benzene-d6 or DMSO-d6 over Chloroform-d.

  • If CDCl3 is required:

    • Pass the solvent through a small pipette column of Basic Alumina immediately before use.

    • Alternatively, add solid K2CO3 (anhydrous) to the bulk solvent bottle.

  • Acquisition: Run experiments immediately. Do not leave the tube in the autosampler overnight.

Protocol B: Purification via Flash Chromatography
  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) if possible.

  • If using Silica Gel:

    • Pre-wash the column with Hexane containing 1% Triethylamine (Et3N) .

    • Ensure the mobile phase contains 0.5% Et3N throughout the run.

  • Elution: Elute quickly using a gradient of Hexane -> Hexane:DCM (avoid Methanol if possible, as it can promote solvolysis in acidic conditions).

References

  • Gundersen, L. L., et al. (2004). Reaction Modes and Mechanism in Indolizine Photooxygenation Reactions. The Journal of Organic Chemistry.

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.

  • Park, S., et al. (2020). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold. ACS Omega.

  • Huck, L. A., et al. (2023). C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions. ACS Omega.

Sources

Technical Support Center: Optimization of 2-(4-Methylphenyl)indolizine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-(4-Methylphenyl)indolizine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Indolizine derivatives are prevalent in many biologically active compounds and functional materials, making their efficient synthesis a critical objective.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a self-validating, optimized protocol to guide your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of 2-arylindolizines.

Q1: What are the primary synthetic routes for this compound?

The two most robust and widely adopted strategies are the Tschitschibabin reaction and the 1,3-dipolar cycloaddition .[3][4]

  • Tschitschibabin Reaction: This classical method involves the base-induced intramolecular cyclization of a pyridinium salt. The salt is formed by reacting pyridine with an α-haloketone, in this case, 2-bromo-1-(p-tolyl)ethan-1-one (2-bromo-4'-methylacetophenone). The subsequent addition of a base generates a pyridinium ylide which undergoes an intramolecular condensation to form the indolizine ring.[3]

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile method. A pyridinium ylide, generated in situ from pyridine and the α-haloketone, acts as a 1,3-dipole. This ylide then reacts with a dipolarophile, such as an activated alkyne or alkene.[4] In many modern variations, the reaction is a one-pot, multi-component process where the final aromatization step may be facilitated by an oxidant or occur spontaneously.[5]

Q2: My reaction yield is consistently low. What are the most likely culprits?

Low yield is the most common issue and typically points to one of three critical areas:

  • Inefficient Ylide Formation: The generation of the pyridinium ylide intermediate is paramount. This step is highly sensitive to the strength of the base and the electronic properties of the pyridine starting material.[6][7] An overly weak base will not deprotonate the precursor pyridinium salt effectively, while an overly strong base can promote undesired side reactions.

  • Ylide Instability and Side Reactions: The pyridinium ylide is a reactive intermediate. If the subsequent intramolecular cyclization or intermolecular cycloaddition is slow, the ylide can dimerize or participate in other competing pathways, consuming it before the desired product can form.[7]

  • Incomplete Aromatization: The initial cyclization often produces a dihydroindolizine intermediate, which must be oxidized to the final aromatic indolizine.[4] This oxidation can be the rate-limiting step and may require an explicit oxidant or prolonged exposure to air.

Q3: What is the specific role of the catalyst, such as CuBr, in some reported procedures?

In many modern multi-component syntheses of indolizines, a copper catalyst like CuBr plays a multifaceted role. It can facilitate the initial in-situ formation of the α-bromoacetophenone from an acetophenone and a bromine source.[8] Furthermore, copper can assist in the final oxidative aromatization step of the reaction sequence, ensuring a high conversion to the final product.[5] However, it's important to note that many successful protocols are metal-free.[9][10]

Q4: How can I confirm the formation of the intermediate pyridinium salt?

The formation of the N-phenacylpyridinium salt from pyridine and 2-bromo-1-(p-tolyl)ethan-1-one is often visually apparent. The salt typically precipitates from less polar solvents (like diethyl ether or acetone) as a white or off-white solid.[7] You can collect this solid by filtration, wash it with a cold, dry solvent, and dry it under vacuum. Its formation can be confirmed by ¹H NMR, where you will observe a characteristic downfield shift of the pyridine protons and the appearance of a new methylene singlet for the -CH₂- group adjacent to the carbonyl.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Problem: Low to No Product Formation

This is a critical issue that requires systematic investigation of the reaction's primary stages.

  • Possible Cause A: Inefficient Pyridinium Salt Formation

    • Why it Happens: The initial Sₙ2 reaction between the pyridine nitrogen and the α-bromoketone is the first committed step. If the pyridine is substituted with strong electron-withdrawing groups (e.g., -CN, -NO₂), its nucleophilicity is significantly reduced, hindering salt formation.[6] While unsubstituted pyridine is generally reactive, impurities or wet solvent can also impede this step.

    • Troubleshooting Steps:

      • Isolate the Salt: Perform the salt formation as a separate step. Stir pyridine and 2-bromo-1-(p-tolyl)ethan-1-one in a solvent like acetone or ethyl acetate at room temperature for several hours.[3] Collect the resulting precipitate to confirm the first step is working before proceeding.

      • Increase Temperature: Gently warming the mixture (e.g., to 40-50 °C) can increase the rate of quaternization, but be cautious to avoid side reactions.

      • Use a More Reactive Halide: If using an α-chloroketone, switch to the α-bromo or α-iodo analogue, as Br⁻ and I⁻ are better leaving groups.[6]

  • Possible Cause B: Ineffective Ylide Generation

    • Why it Happens: The acidity of the α-protons on the pyridinium salt is relatively low. A base of appropriate strength is required for deprotonation to form the ylide.

    • Troubleshooting Steps:

      • Re-evaluate Your Base: If using a weak base like NaHCO₃, consider switching to a moderately stronger base like K₂CO₃ or Na₂CO₃.[7][10] Avoid very strong bases like hydroxides or alkoxides, which can promote decomposition.

      • Ensure Anhydrous Conditions: Water can interfere with the base and quench the ylide. Ensure your solvent and reagents are dry, especially for the ylide generation and cyclization step.

  • Possible Cause C: Poor Cyclization/Cycloaddition

    • Why it Happens: The final ring-closing step can be kinetically slow. For Tschitschibabin-type reactions, this is an intramolecular process. For 1,3-dipolar cycloadditions, it is an intermolecular reaction that depends on the concentration and reactivity of the dipolarophile.

    • Troubleshooting Steps:

      • Increase Temperature: The cyclization and subsequent dehydration/aromatization steps often require thermal energy. Many procedures call for heating at temperatures between 80 °C and 130 °C.[8][10]

      • Change Solvent: Switching to a high-boiling point, polar aprotic solvent like DMF or even conducting the reaction under solvent-free conditions can accelerate the reaction.[6][8] Solvent-free reactions often enhance reaction rates and align with green chemistry principles.[8][11]

Problem: Multiple Spots on TLC & Difficult Purification

A messy reaction profile indicates the presence of side products or stable intermediates.

  • Possible Cause A: Presence of Dihydroindolizine Intermediate

    • Why it Happens: The primary cycloadduct is a non-aromatic dihydroindolizine, which must be oxidized.[4] This intermediate will have a different Rf value on TLC and can persist if the oxidation step is inefficient.

    • Troubleshooting Steps:

      • Introduce an Oxidant: If air oxidation is too slow, consider adding a mild oxidant. Common choices include (NH₄)₂S₂O₈, TEMPO, or molecular iodine.[5][8][12]

      • Extend Reaction Time/Aerate: Allow the reaction to stir open to the atmosphere (with a drying tube) or bubble a gentle stream of air through the solution during the final stages of heating.

  • Possible Cause B: Ylide Dimerization

    • Why it Happens: Pyridinium ylides can react with themselves in a dimerization pathway, especially at high concentrations or if the intramolecular cyclization is slow.[7]

    • Troubleshooting Steps:

      • Reduce Concentration: Run the reaction at a higher dilution to disfavor intermolecular side reactions.

      • Control Ylide Generation: Add the base slowly to the solution of the pyridinium salt at the reaction temperature. This keeps the instantaneous concentration of the ylide low, favoring the intramolecular pathway.

Part 3: Optimized Experimental Protocol

This section provides a robust, step-by-step protocol for the one-pot synthesis of this compound, incorporating best practices for optimization. This method utilizes a copper catalyst and an oxidant under solvent-free conditions, which has been shown to be efficient.[8][11]

Materials & Reagents
  • Pyridine

  • 4'-Methylacetophenone

  • Copper(I) Bromide (CuBr)

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • A heavy-walled, sealable reaction tube or vial

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology
  • Reaction Setup: To a dry, sealable reaction tube, add 4'-methylacetophenone (0.4 mmol, 1.0 equiv), pyridine (0.8 mmol, 2.0 equiv), CuBr (0.06 mmol, 0.15 equiv), and (NH₄)₂S₂O₈ (0.4 mmol, 1.0 equiv). Note: The initial step involves the in-situ copper-catalyzed bromination of the acetophenone, followed by reaction with pyridine.

  • Reaction Execution: Seal the tube tightly. Place the tube in a pre-heated oil bath at 130 °C.

  • Monitoring: Stir the reaction mixture vigorously for 5-7 hours. The mixture will typically become dark and viscous. Monitor the reaction progress by periodically taking a small aliquot, dissolving it in dichloromethane, and analyzing it by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product should be a fluorescent spot.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the tube from the oil bath and allow it to cool to room temperature.

  • Purification: Directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 or 90:10 hexane:ethyl acetate) to isolate the pure this compound.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the resulting solid by NMR and mass spectrometry to confirm its identity and purity.

Part 4: Data Summaries & Visualizations

Table 1: Influence of Reaction Parameters on Indolizine Synthesis

This table summarizes the typical effects of key variables on reaction yield, based on literature precedents.[6][8][13]

ParameterCondition AOutcome ACondition BOutcome BRationale
Catalyst None (Thermal)Moderate Yield15 mol% CuBrHigh YieldCopper facilitates both in-situ halogenation and the final oxidative aromatization step.[8]
Solvent DMFLower YieldSolvent-FreeHigher YieldHigh concentration in solvent-free conditions accelerates the reaction; some polar solvents can hinder specific steps.[8]
Temperature 80 °CSlow Reaction130 °CFaster Reaction, High YieldThe cyclization and aromatization steps have a significant activation energy barrier.
Base (Tschitschibabin) NaHCO₃Low ConversionK₂CO₃Good ConversionK₂CO₃ is a stronger base, more effective at generating the ylide intermediate from the pyridinium salt.[7]
Oxidant AirSlow/Incomplete(NH₄)₂S₂O₈Fast/CompleteA chemical oxidant ensures rapid and complete conversion of the dihydroindolizine intermediate to the aromatic product.[8]
Visualizations

ReactionMechanism cluster_ylide Ylide Formation cluster_cycloaddition Cyclization & Aromatization Pyridine Pyridine Bromoketone 2-Bromo-1-(p-tolyl)ethan-1-one Salt Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Base Base (-H⁺) Cycloadduct Dihydroindolizine Intermediate Product This compound Oxidant Oxidant (-2H)

TroubleshootingWorkflow Start Start: Low/No Product Yield CheckSalt Is Pyridinium Salt Forming? (Isolate & Characterize) Start->CheckSalt SaltYes Yes CheckSalt->SaltYes  Yes SaltNo No CheckSalt->SaltNo No   CheckYlide Is Ylide Generation/Reaction Failing? SaltYes->CheckYlide FixSalt Troubleshoot Salt Formation: - Check Pyridine Reactivity - Use Drier Solvents - Increase Temperature Gently SaltNo->FixSalt YlideYes Yes CheckYlide->YlideYes  Yes YlideNo No CheckYlide->YlideNo No   FixYlide Troubleshoot Ylide Step: - Use Stronger Base (e.g., K₂CO₃) - Increase Reaction Temp (80-130°C) - Consider Solvent-Free YlideYes->FixYlide CheckAromatization Is Dihydroindolizine Intermediate Present? YlideNo->CheckAromatization AromYes Yes CheckAromatization->AromYes  Yes FixAromatization Troubleshoot Aromatization: - Add an Oxidant ((NH₄)₂S₂O₈) - Increase Reaction Time - Aerate the Reaction AromYes->FixAromatization

ExperimentalWorkflow A 1. Combine Reagents (4'-Methylacetophenone, Pyridine, CuBr, (NH₄)₂S₂O₈) in Sealed Tube B 2. Heat & Stir (130 °C, 5-7 hours) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Direct Purification (Silica Gel Column Chromatography) D->E F 6. Isolate & Characterize Product E->F

References

  • Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. (2024). Molecules. [Link][8][11]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. [Link]

  • Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis of Indolizines via Reaction of 2-Substitued Azaarenes with Enals by an Amine-NHC Relay Catalysis. (2017). Organic Chemistry Portal. [Link][9]

  • Solvent effect over reaction selectivity affording the multicomponent... (n.d.). ResearchGate. [Link][13]

  • Indolizine synthesis. (n.d.). Organic Chemistry Portal. [Link][5]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. [Link][4]

  • Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. (n.d.). Wiley Online Library. [Link][2]

  • Iodine-Promoted Synthesis of 3-Arylindolizine-1-Carboxylates from 2-(2-Nitro-1-Arylethyl)Malonates and Pyridine. (2013). ResearchGate. [Link][12]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2022). Molecules. [Link][10]

  • How to isolate and purify indolizidine compounds? (2014). ResearchGate. [Link][14]

Sources

purification techniques for 2-(4-Methylphenyl)indolizine and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(4-Methylphenyl)indolizine & Derivatives

Case ID: IND-PUR-004 Status: Active Assigned Specialist: Senior Application Scientist, Organic Electronics Division

Executive Summary

This compound is a fused N-heterocycle characterized by a significant electron-rich character, primarily due to the 10-


 electron delocalization and the inductive effect of the p-methyl group. While this electronic structure grants desirable fluorescence and reactivity for optoelectronics, it renders the compound susceptible to acid-catalyzed decomposition  and oxidative polymerization .

This guide addresses the three most common failure modes reported by users:

  • Decomposition on Silica Gel (Streaking/Color changes).

  • "Oiling Out" during Recrystallization.

  • Trace Impurities in Device Fabrication (OLED/OFET).

Module 1: Chromatography Troubleshooting

Symptom: “My product spot turns green/blue on the TLC plate over time, and I lose mass during column chromatography.”

Root Cause: Indolizines are weak bases. The silanol groups (Si-OH) on standard silica gel are sufficiently acidic (


) to protonate the indolizine ring (typically at C-3), leading to the formation of unstable indolizinium salts. These salts often undergo oxidative oligomerization, appearing as immobile colored bands (green/blue tars) on the column.

Protocol: The Neutralized Silica Workflow Standard silica gel chromatography is NOT recommended for high-yield isolation of this derivative.

Step-by-Step Solution:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexanes:Ethyl Acetate 9:1). Add 1% Triethylamine (Et

    
    N)  by volume.
    
  • Slurry Packing: Suspend the silica gel in the Et

    
    N-doped solvent. Pour into the column and flush with 2 column volumes (CV) of the same solvent.
    
    • Mechanism:[1][2][3] The amine neutralizes active silanol sites, creating a "buffered" stationary phase.

  • Sample Loading: Dissolve the crude material in a minimum amount of DCM containing 1% Et

    
    N. Load carefully.
    
  • Elution: Run the column with the Et

    
    N-doped solvent.
    

Visual Workflow:

NeutralizedColumn Start Crude Mixture Decision Acid Sensitivity Check (TLC) Start->Decision StdSilica Standard Silica (High Risk) Decision->StdSilica Ignore Neutral Pre-treat Silica (+1% Et3N) Decision->Neutral Treat Decomp Decomposition (Green/Blue Tars) StdSilica->Decomp Elution Elute with Buffered Solvent Neutral->Elution Pure Pure Indolizine (>98%) Elution->Pure

Figure 1: Decision pathway for preventing acid-catalyzed decomposition during chromatography.

Module 2: Recrystallization & Isolation

Symptom: “I cannot get crystals; the product separates as a persistent yellow oil.”

Root Cause: The 4-methyl group increases lipophilicity compared to the parent phenylindolizine, lowering the melting point and increasing solubility in non-polar solvents. "Oiling out" occurs when the product precipitates as a liquid before the solution reaches the saturation point for crystal formation.

Optimized Solvent Systems:

Solvent SystemRatio (v/v)Protocol NotesSuitability
Ethanol (95%) 100%Heat to reflux; cool slowly to 4°C.Best Balance (Yield vs. Purity)
Acetonitrile 100%Good for removing polar tars.High Purity
Hexane / EtOAc 10:1Dissolve in min. EtOAc, add warm Hexane until turbid.Anti-Oiling Strategy
Methanol / Water 8:2Dissolve in hot MeOH, add H

O dropwise.
High Recovery (Lower Purity)

Anti-Oiling Protocol:

  • Dissolve crude oil in the minimum amount of boiling Ethanol.

  • Seeding: If available, add a seed crystal of the pure derivative at 30°C.

  • Trituration: If oil persists, evaporate solvent and triturate (grind) the oil with cold pentane or hexanes to induce nucleation before re-attempting recrystallization.

Module 3: Sublimation (Device Grade)

Symptom: “My OLED device shows low efficiency despite NMR indicating purity.”

Root Cause: Trace amounts of inorganic salts (from the Chichibabin cyclization) or high-molecular-weight oligomers are undetectable by standard


H NMR but act as charge traps in organic semiconductors.

Protocol: High-Vacuum Gradient Sublimation Required for >99.9% purity.

  • Setup: Three-zone tube furnace with a quartz boat.

  • Vacuum: Pump down to

    
     Torr (High Vacuum).
    
  • Temperature Gradient:

    • Source Zone: 140–160°C (slightly below melting point to prevent splashing).

    • Deposition Zone: 80–100°C.

  • Collection: The this compound will form bright, crystalline needles in the deposition zone. Discard the non-volatile ash in the boat and the highly volatile impurities in the cold trap.

Sublimation Logic Flow:

Sublimation Raw Recrystallized Solid (98-99% Purity) Vac Apply Vacuum (< 10^-5 Torr) Raw->Vac Heat Heat Source Zone (140-160°C) Vac->Heat Sep Separation Phase Heat->Sep Ash Residue (Ash/Salts) Remains in Boat Sep->Ash Prod Product Deposition (Crystalline Needles) Sep->Prod Vol Volatiles (Solvent/Oligomers) Sep->Vol

Figure 2: Thermal gradient separation logic for removing trace charge traps.

Frequently Asked Questions (FAQ)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina (Activity Grade II-III) is actually preferred over silica for indolizines because it lacks the acidic protons that cause degradation. However, separation resolution is often lower on alumina. If you use alumina, you can skip the Triethylamine treatment.

Q2: My product is fluorescent. Does this affect purification? A: Yes. This compound is strongly fluorescent. You can use a handheld UV lamp (365 nm) to track the product on the column more accurately than visual color, as the "yellow" visual band might be an impurity, while the product glows blue/green under UV. Warning: Limit UV exposure time, as photo-oxidation is possible in solution.

Q3: How should I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C, shielded from light. Indolizines are electron-rich and will slowly oxidize to form amides or ring-opened products if left in solution under air and light.

References

  • BenchChem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography.[3] (Discusses silica acidity and neutralization protocols). [4]

  • BenchChem. Discovery and history of indolizine synthesis methods. (Details Chichibabin and 1,3-dipolar cycloaddition routes).

  • Sigma-Aldrich. High-Purity Sublimed Materials for Organic Electronic Devices. (Validates sublimation for organic semiconductor purity).

  • Seregin, I. V., & Gevorgyan, V. Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds.[5] J. Am. Chem. Soc., 2006.[5] (Context on indolizine reactivity and stability).

  • University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. (General protocol for Et3N treated silica).

Sources

side reactions and byproducts in 2-(4-Methylphenyl)indolizine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-(4-Methylphenyl)indolizine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Question: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of 2-arylindolizines, typically via the Tschitschibabin reaction, can stem from issues in either of the two main stages: the initial quaternization of the pyridine derivative or the subsequent base-mediated cyclization.[1][2]

1. Incomplete Quaternization: The first step is the formation of the N-phenacylpyridinium salt from a 2-alkylpyridine (e.g., 2-picoline) and 2-bromo-4'-methylacetophenone. If this reaction is incomplete, the unreacted starting materials will contaminate the intermediate and hinder the subsequent cyclization.

  • Causality: The SN2 reaction requires sufficient time and temperature. The salt's precipitation from a solvent like acetone drives the reaction to completion.[2]

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting materials during the reflux.[1][3]

    • Extend Reaction Time: If starting material is still present, extend the reflux time. Typical times range from 2 to 4 hours.[3]

    • Solvent Purity: Ensure the use of anhydrous acetone, as water can interfere with the reaction.[1]

2. Inefficient Cyclization: The second stage involves the deprotonation of the α-methylene group on the pyridine ring to form a pyridinium ylide, which then undergoes an intramolecular cyclization.[1] This step is highly sensitive to the choice of base, solvent, and temperature.

  • Causality: The base must be strong enough to deprotonate the pyridinium salt to form the ylide intermediate, but not so strong as to promote polymerization or decomposition side reactions. The ylide then undergoes a 1,5-dipolar cyclization, followed by an elimination/oxidation step to yield the aromatic indolizine.[1]

  • Troubleshooting Steps:

    • Optimize the Base: Weak bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used.[2][3] Stronger bases like DBU could be effective but may increase byproduct formation. The optimal choice depends on the specific substrate.[1]

    • Solvent System: While the cyclization can be performed in various solvents, including water or alcohol-water mixtures, aprotic solvents like DMF or acetonitrile can also be effective.[1][2] The choice of solvent can influence the solubility of the salt and the efficacy of the base.

    • Temperature Control: The cyclization is typically performed at reflux.[3] Insufficient temperature will result in an incomplete reaction, while excessively high temperatures can lead to decomposition.

Question: I'm having difficulty purifying my final product. My column chromatography fractions are messy. What are the common impurities?

Answer: Purification challenges are common and usually indicate the presence of unreacted starting materials or stable intermediates and byproducts. The most common impurities are:

  • Unreacted 2-bromo-4'-methylacetophenone: A common starting material that can persist if the initial quaternization is incomplete.

  • Unreacted 2-alkylpyridine: The other starting material, which can be difficult to separate from the product due to similar polarity.

  • Intermediate Pyridinium Salt: If the cyclization step is incomplete, the pyridinium salt will remain. This salt is highly polar and will typically stick to the baseline on a silica gel TLC plate.

  • Dihydroindolizine Intermediate: The 1,5-dipolar cyclization initially forms a dihydro-indolizine, which must then eliminate water (or be oxidized) to form the final aromatic product. If this final aromatization step is inefficient, the dihydro-derivative will be a major byproduct.

  • Polymerization Products: Pyridinium ylides are reactive species that can polymerize under harsh conditions (e.g., overly strong base or high temperatures). These often present as an intractable baseline material on TLC.

Workflow for Purification

G cluster_0 Purification Strategy crude Crude Reaction Mixture wash Aqueous Wash (to remove inorganic salts & highly polar impurities) crude->wash extract Extraction (e.g., Dichloromethane or Ethyl Acetate) wash->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography (Eluent: Petroleum Ether/Ethyl Acetate) concentrate->chromatography pure Pure this compound chromatography->pure

Caption: A standard workflow for the workup and purification of indolizines.[1]

Question: My NMR spectrum shows signals that don't correspond to the desired this compound. What could these byproducts be?

Answer: Unexpected signals often point to specific, structurally related byproducts. Here are some possibilities:

  • 1,3-Diacetylindolizine Derivatives: In what is known as the Scholtz reaction, 2-methylpyridine can react with acetic anhydride at high temperatures to form diacetylated indolizines.[4][5] While not the intended pathway, if acylating agents are present or formed in situ, the indolizine product can undergo Friedel-Crafts acylation, typically at the 1 and 3 positions. This would introduce new acetyl signals in the ¹H and ¹³C NMR spectra.

  • Ring-Opened Products: Under certain solvolytic conditions, the intermediate pyridinium ylide can be attacked by a nucleophile (like water or alcohol from the solvent), leading to a ring-opened product instead of the desired cyclization.[6] This would result in a spectrum lacking the characteristic signals of the bicyclic aromatic system.

  • Products of Alternative Cycloaddition: Pyridinium ylides are classic 1,3-dipoles. If there are other reactive species (dipolarophiles) in the reaction mixture, such as electron-deficient alkenes or alkynes, a [3+2] cycloaddition can occur, competing with the intramolecular Tschitschibabin cyclization and leading to entirely different heterocyclic systems.[7]

To confirm the identity of byproducts, consider isolating them via careful chromatography and subjecting them to detailed spectroscopic analysis (NMR, MS, IR).

Frequently Asked Questions (FAQs)

What is the general mechanism for the Tschitschibabin synthesis of this compound?

The reaction proceeds in two key stages:

  • Quaternization: A 2-alkylpyridine (like 2-picoline) acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-4'-methylacetophenone in an SN2 reaction. This forms a stable N-substituted pyridinium salt.

  • Cyclization: A base is added to deprotonate the acidic methylene protons of the alkyl group on the pyridine ring, generating a reactive pyridinium ylide. This ylide undergoes a 1,5-dipolar intramolecular cyclization, followed by dehydration or oxidation to yield the final aromatic this compound.[1]

G cluster_mechanism Tschitschibabin Reaction Mechanism SM 2-Picoline + 2-Bromo-4'-methylacetophenone Salt Pyridinium Salt Intermediate SM->Salt Quaternization (Reflux in Acetone) Ylide Pyridinium Ylide (Base-mediated) Salt->Ylide Deprotonation (e.g., K₂CO₃) Cyclized Dihydroindolizine Intermediate Ylide->Cyclized 1,5-Dipolar Cyclization Product This compound (Aromatic Product) Cyclized->Product Dehydration/ Oxidation

Caption: Simplified mechanism of the Tschitschibabin indolizine synthesis.[1]

What are the optimal reaction conditions for the cyclization step?

The optimal conditions can vary, but a good starting point is to use a mild inorganic base in a suitable solvent. The table below summarizes common conditions found in the literature.

BaseSolventTemperatureTypical YieldsReference
K₂CO₃DMF80 °CGood to Excellent[1]
NaHCO₃Water/EthanolRefluxGood[3]
Et₃N (Triethylamine)AcetonitrileRefluxModerate to Good[1][2]
DBUCH₂Cl₂Room TempVariable[1]

As shown, milder bases like K₂CO₃ often provide a good balance of reactivity and selectivity, minimizing byproduct formation.[1]

Is it necessary to isolate the intermediate pyridinium salt?

No, it is not always necessary. The synthesis can be performed as a one-pot procedure without isolating the salt.[2] However, isolating the pyridinium salt, which often precipitates from the quaternization reaction solvent (e.g., acetone), has advantages.[2][3] It allows for purification of the intermediate, removing unreacted starting materials and ensuring that only the desired salt is carried forward into the more sensitive cyclization step. This two-step approach often leads to a cleaner final product and simpler purification.

Experimental Protocol: Tschitschibabin Synthesis of this compound

This protocol is a representative example based on established methodologies.[1][2][3]

Part 1: Formation of 1-(2-(4-methylphenyl)-2-oxoethyl)-2-methylpyridin-1-ium bromide
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline (1.0 equivalent) in anhydrous acetone.

  • To this solution, add 2-bromo-1-(p-tolyl)ethan-1-one (1.0 equivalent).

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, cool the mixture to room temperature. The pyridinium salt will precipitate as a solid.

  • Collect the solid by filtration and wash it thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Dry the pyridinium salt under vacuum. It can be used in the next step without further purification.

Part 2: Cyclization to this compound
  • Suspend the dried pyridinium salt (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents) in dimethylformamide (DMF).

  • Stir the reaction mixture and heat it to 80-100 °C for 4-6 hours. Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to afford the pure this compound.[1]

G cluster_workflow Troubleshooting Decision Tree start Problem: Low Yield or Impure Product check_tlc1 Check TLC of Crude Quaternization Step start->check_tlc1 sm_present Starting Materials (SM) Present? check_tlc1->sm_present action1 Action: - Increase reflux time - Check solvent purity sm_present->action1 Yes check_tlc2 Check TLC of Crude Cyclization Step sm_present->check_tlc2 No action1->check_tlc1 Re-evaluate salt_present Pyridinium Salt Present? check_tlc2->salt_present action2 Action: - Increase reaction time/temp - Use slightly stronger base - Check base quality salt_present->action2 Yes streaks Streaks or Multiple Spots? salt_present->streaks No action2->check_tlc2 Re-evaluate action3 Action: - Lower temperature - Use milder base (e.g., K₂CO₃) - Optimize chromatography streaks->action3 Yes success Improved Yield/ Purity streaks->success No action3->check_tlc2 Re-evaluate

Caption: A logical decision tree for troubleshooting common synthesis issues.

References

  • ResearchGate. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Request PDF. Available from: [Link]

  • A Practical Parallel Synthesis of 2-Substituted Indolizines. (n.d.). Available from: [Link]

  • Guo, L., et al. (2011). Recent progress in synthesis and bioactivity studies of indolizines. PubMed. Available from: [Link]

  • Al-Tel, T. H. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Available from: [Link]

  • Grama, V., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Hartgerink, C. J., et al. (2022). Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indolizine synthesis. Available from: [Link]

  • Li, H., et al. (2017). Synthesis of Indolizines via Reaction of 2-Substitued Azaarenes with Enals by an Amine-NHC Relay Catalysis. Organic Chemistry Portal. Available from: [Link]

  • Al-Tel, T. H. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • Wang, W., et al. (2019). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. Molecules. Available from: [Link]

Sources

Technical Support Center: Optimizing Photophysics of Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-(4-Methylphenyl)indolizine Module: Fluorescence Quantum Yield (Φf) Enhancement Status: Active Support

System Overview & Known Limitations

User Advisory: this compound is a fluorescent scaffold belonging to the 2-phenylindolizine family. While these molecules exhibit tunable emission in the blue-green region, users frequently report low quantum yields (Φf < 10%) in standard organic solvents.

Root Cause Analysis: The low Φf is primarily driven by non-radiative decay pathways associated with the rotation of the phenyl ring at the C2 position. The 4-methyl substituent acts as a weak electron-donating group (EDG), which can induce intramolecular charge transfer (ICT), but without structural constraint, the excited state energy is dissipated via rotation rather than photon emission.

Troubleshooting Tickets (FAQs)

Ticket #001: "My signal is weak in polar solvents like DMF or DMSO."

Diagnosis: You are likely experiencing Twisted Intramolecular Charge Transfer (TICT) quenching. Technical Explanation: In polar solvents, the excited state of the molecule stabilizes in a twisted conformation (perpendicular geometry between the indolizine core and the 4-methylphenyl ring). This twisted state is often non-emissive. The high polarity of the solvent stabilizes this charge-separated state, facilitating non-radiative decay.

Corrective Actions:

  • Switch Solvents: Move to non-polar, aprotic solvents like Toluene or Dioxane . These solvents destabilize the TICT state, forcing the molecule to emit from the locally excited (LE) state, which typically has a higher Φf.

  • Viscosity Patch: If a polar environment is required (e.g., biological imaging), increase the medium's viscosity.

    • Action: Add glycerol or polyethylene glycol (PEG) to your solution.

    • Mechanism:[1] High viscosity mechanically restricts the rotation of the 4-methylphenyl group (Restriction of Intramolecular Rotation - RIR), shutting down the non-radiative decay channel.

Ticket #002: "Fluorescence drops as I increase concentration."

Diagnosis: Aggregation-Caused Quenching (ACQ). Technical Explanation: Unlike some highly substituted indolizine derivatives that exhibit Aggregation-Induced Emission (AIE), simple 2-phenylindolizines often suffer from ACQ. The planar indolizine core allows for strong


 stacking in concentrated solutions, leading to the formation of non-fluorescent H-aggregates.

Corrective Actions:

  • Dilution Protocol: Ensure absorbance at the excitation wavelength is below 0.1 OD to prevent inner-filter effects and re-absorption.

  • Solid-State Dispersion: If solid-state emission is needed, do not use the neat powder. Disperse the molecule into a polymer matrix like PMMA (Polymethyl methacrylate) at <1 wt% doping. This "freezes" the molecule in a solid solution, preventing stacking while restricting rotation.

Ticket #003: "The emission intensity degrades over time."

Diagnosis: Photo-oxidation. Technical Explanation: Indolizines are electron-rich heterocycles. The 4-methyl group further increases electron density, making the core susceptible to oxidation by singlet oxygen generated during fluorescence excitation.

Corrective Actions:

  • Deoxygenation: Rigorously degas solvents using freeze-pump-thaw cycles or sparging with Argon for 20 minutes before measurement.

  • Antioxidants: For aqueous/biological assays, add ascorbic acid or Trolox to scavenge reactive oxygen species (ROS).

Mechanism Visualization

Diagram 1: The "Loose Bolt" Effect (RIR Mechanism)

This diagram illustrates why viscosity enhances quantum yield by stopping the rotation of the phenyl ring.

RIR_Mechanism Excitation Excitation (hν) S1_State Excited State (S1) Excitation->S1_State Rotation Phenyl Ring Rotation (Non-Radiative Decay) S1_State->Rotation Low Viscosity Fluorescence Fluorescence Emission (High Φf) S1_State->Fluorescence Restricted Rotation Heat Heat Dissipation (Low Φf) Rotation->Heat Rigid Rigid Environment (Viscous/Solid) Rigid->Rotation Blocks

Caption: The Restriction of Intramolecular Rotation (RIR) mechanism. Blocking the "loose bolt" (phenyl rotation) forces energy release via photons (fluorescence) instead of heat.

Enhancement Protocols

Protocol A: Viscosity-Dependent Quantum Yield Check

Use this to confirm if rotation is the primary quenching mechanism.

Reagents:

  • This compound (10 µM stock in Methanol).

  • Glycerol (spectroscopic grade).

  • Methanol (spectroscopic grade).

Step-by-Step:

  • Preparation: Prepare 5 cuvettes with varying Methanol:Glycerol ratios (10:0, 7:3, 5:5, 3:7, 0:10).

  • Doping: Add the indolizine stock to each cuvette to achieve a final concentration of 5 µM.

  • Measurement: Record fluorescence spectra (Excitation: ~380 nm, Emission: ~450-500 nm).

  • Analysis: Plot Integrated Emission Intensity vs. % Glycerol.

    • Result: A linear or exponential increase confirms the RIR mechanism.

Protocol B: Relative Quantum Yield Measurement

Standard operating procedure for quantifying enhancement.

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Coumarin 153 (depending on emission match).

ParameterExperimental SampleReference Standard
Solvent Toluene (Recommended)0.1 M H₂SO₄
Absorbance 0.05 - 0.10 (at λex)0.05 - 0.10 (at λex)
Refractive Index (η) 1.4961.333

Calculation:



  • I: Integrated fluorescence intensity.

  • A: Absorbance at excitation wavelength.[2]

  • η: Refractive index of the solvent.

Advanced Structural Modifications (Developer Mode)

If solvent engineering is insufficient, chemical modification is required.

  • Planarization: Fuse the phenyl ring to the indolizine core (e.g., forming a benzo[a]indolizine). This physically locks the rotation, often boosting Φf to >50%.

  • Push-Pull Engineering: Add a strong electron-withdrawing group (e.g., -CN, -CHO) at the C1 or C3 position. While this induces solvatochromism, it can increase the radiative rate constant (

    
    ) relative to the non-radiative decay.
    
Diagram 2: Troubleshooting Logic Tree

Troubleshooting_Tree Start Low Quantum Yield Detected Check_Conc Is Concentration > 10⁻⁴ M? Start->Check_Conc ACQ_Path Cause: ACQ (Aggregation) Check_Conc->ACQ_Path Yes Check_Solvent Is Solvent Polar? Check_Conc->Check_Solvent No Dilute Solution: Dilute or use PMMA Matrix ACQ_Path->Dilute TICT_Path Cause: TICT / Rotation Check_Solvent->TICT_Path Yes Viscosity Solution: Increase Viscosity (Glycerol/PEG) TICT_Path->Viscosity NonPolar Solution: Switch to Toluene/Dioxane TICT_Path->NonPolar

Caption: Logic flow for diagnosing low fluorescence efficiency in indolizine derivatives.

References

  • Kim, E., et al. "Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission." JACS Au, 2024. Link

  • Lynch, A. C., et al. "Near-Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors."[3] National Science Foundation (par) / J. Phys. Chem. B, 2020. Link

  • Park, S., et al. "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging." JACS Au, 2024. Link

  • Dumitrescu, D. G., et al. "A new fluorescent indolizine.[4] Synthesis and spectral characterization." Rev. Chim. (Bucharest), 2011. Link

  • Penta, S., et al. "Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device." Luminescence, 2016. Link

Sources

Technical Support Center: Navigating Regioselectivity in Substituted Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for overcoming regioselectivity challenges in the synthesis of substituted indolizines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and validated by peer-reviewed literature. Our goal is to empower you with the knowledge to rationalize unexpected outcomes and strategically design syntheses for achieving your desired regioisomers.

Understanding the Indolizine Core: A Tale of Two Rings

The indolizine nucleus, an electron-rich aromatic system, presents a fascinating yet challenging canvas for synthetic chemists. Its reactivity is not uniform across the bicyclic structure. The five-membered pyrrole-like ring is generally more susceptible to electrophilic attack than the six-membered pyridine ring. Consequently, functionalization predominantly occurs at the C1 and C3 positions.[1] This inherent reactivity profile is the root of many regioselectivity issues. This guide will provide actionable strategies to steer reactions towards your target position, be it on the five-membered or the more challenging six-membered ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted indolizines?

The primary synthetic routes to substituted indolizines include:

  • Tschitschibabin Reaction: A classical method involving the condensation of a 2-alkylpyridine with an α-halocarbonyl compound.

  • 1,3-Dipolar Cycloaddition: A versatile method reacting a pyridinium ylide with a dipolarophile (e.g., an alkyne or alkene).[2][3]

  • Transition-Metal-Catalyzed Cyclizations: Modern approaches often utilizing palladium, gold, or copper catalysts to construct the indolizine core from suitably substituted pyridines and alkynes.[2][4]

  • Direct C-H Functionalization: An increasingly popular strategy for the late-stage modification of a pre-formed indolizine scaffold.[5][6]

Q2: Why is electrophilic substitution on the indolizine ring often unselective, yielding a mixture of C1 and C3 isomers?

The electron-rich nature of the five-membered ring makes both the C1 and C3 positions susceptible to electrophilic attack. The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the indolizine core can sterically block the approach of an electrophile to an adjacent position, thereby favoring substitution at the less hindered site.[1]

  • Electronic Effects: The electronic properties of existing substituents can influence the electron density at C1 and C3, directing the electrophile to the more nucleophilic position.

  • Reaction Conditions: The choice of solvent and reaction temperature can alter the ratio of isomers. It is often beneficial to screen various solvents and temperatures to optimize for the desired product.[1]

Q3: How can I achieve functionalization on the less reactive six-membered ring (C5-C8 positions)?

Functionalizing the six-membered ring is indeed more challenging due to its lower electron density compared to the pyrrole moiety.[1] However, several strategies can be employed:

  • Directed Metalation: The use of a directing group can facilitate metalation at a specific position on the pyridine ring. For instance, 2-substituted indolizines can be selectively lithiated at the C5 position, allowing for the subsequent introduction of an electrophile.[5][7][8][9]

  • Transition-Metal-Catalyzed C-H Functionalization: With the appropriate directing group and catalyst system (e.g., Palladium, Rhodium), it is possible to activate and functionalize C-H bonds at the C6, C7, and C8 positions.[1]

  • Halogen-Metal Exchange: Starting with a halo-substituted indolizine, a halogen-metal exchange can generate a nucleophilic site at a specific position on the six-membered ring, which can then react with an electrophile.[1]

Troubleshooting Guides

Issue 1: My 1,3-Dipolar Cycloaddition is Yielding a Mixture of Regioisomers.

This is a frequent challenge where the pyridinium ylide reacts with an unsymmetrical dipolarophile to produce both C1/C2 and C1/C3-disubstituted indolizines.

The regioselectivity of 1,3-dipolar cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the pyridinium ylide (the 1,3-dipole) and the dipolarophile.[5] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile.[5] Steric and electronic properties of both reactants play a crucial role.

start Poor Regioselectivity in 1,3-Dipolar Cycloaddition dipolarophile Modify Dipolarophile (e.g., change electron-withdrawing group) start->dipolarophile solvent Screen Solvents (Toluene, THF, MeCN, DMF) start->solvent temp Adjust Temperature (Lower for thermodynamic control, higher for kinetic control) start->temp catalyst Introduce a Catalyst (e.g., Lewis acids, metal catalysts) start->catalyst outcome Improved Regioselectivity dipolarophile->outcome solvent->outcome temp->outcome catalyst->outcome

Caption: Troubleshooting flowchart for poor regioselectivity in 1,3-dipolar cycloadditions.

  • Dipolarophile Modification: The electronic nature of the substituent on the alkyne or alkene is paramount. A more strongly electron-withdrawing group can significantly alter the LUMO of the dipolarophile, thereby enhancing the regioselectivity of the cycloaddition.

  • Solvent Screening: The polarity of the solvent can stabilize one transition state over the other. A systematic screening of solvents with varying polarities is recommended.

    SolventPolarityPotential Effect
    TolueneLowMay favor less polar transition states.
    THFMediumA good starting point for many reactions.
    AcetonitrileHighCan promote charge-separated transition states.
    DMFHighSimilar to acetonitrile, but with a higher boiling point.
  • Temperature Optimization: Lowering the reaction temperature can favor the formation of the thermodynamically more stable regioisomer. Conversely, if the desired product is the kinetic one, higher temperatures might be necessary.[5]

  • Catalysis: The introduction of a catalyst, such as a Lewis acid or a transition metal complex, can pre-organize the reactants in a specific orientation, leading to a single regioisomer.[5]

  • Ylide Generation: In a round-bottom flask under an inert atmosphere, suspend the pyridinium salt (1.0 mmol) in a chosen anhydrous solvent (10 mL). Add a base (e.g., triethylamine, 1.2 mmol) and stir the mixture at room temperature for 30 minutes to generate the pyridinium ylide in situ.

  • Addition of Dipolarophile: Add the alkyne or alkene dipolarophile (1.1 mmol) to the reaction mixture.

  • Reaction: Heat or cool the reaction mixture to the desired temperature and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the substituted indolizine.

Issue 2: My Transition-Metal-Catalyzed C-H Functionalization is Not Regioselective.

Directing a transition metal catalyst to a specific C-H bond on the indolizine core can be challenging, often leading to a mixture of isomers.

The regioselectivity in transition-metal-catalyzed C-H functionalization is dictated by the catalyst's ability to selectively cleave a specific C-H bond. This is influenced by the directing group, the ligand on the metal center, and the electronic and steric environment of the C-H bonds.

start Poor Regioselectivity in C-H Functionalization directing_group Introduce/Change Directing Group (e.g., on N or C) start->directing_group ligand Screen Ligands (Bulky vs. electron-rich phosphines/NHCs) start->ligand metal Vary Metal Catalyst & Oxidant (e.g., Pd(OAc)₂, PdCl₂, different oxidants) start->metal additives Optimize Additives (Bases, salts) start->additives outcome Improved Regioselectivity directing_group->outcome ligand->outcome metal->outcome additives->outcome

Caption: Decision tree for optimizing regioselectivity in C-H functionalization.

  • Directing Groups: The most effective way to control regioselectivity is by installing a directing group that can coordinate to the metal catalyst and position it in proximity to the target C-H bond.[1][5] These can be attached to the nitrogen atom or a carbon on the indolizine ring.

  • Ligand Screening: The ligand is a powerful tool for tuning the steric and electronic properties of the catalyst.[1][5]

    • Bulky Ligands: Can sterically block access to certain positions, favoring functionalization at less hindered sites.

    • Electron-Rich Ligands: Can increase the electron density on the metal center, potentially altering its reactivity and selectivity.

  • Catalyst and Oxidant System: The choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and the oxidant is critical and can significantly impact the regiochemical outcome.[1]

  • Additives: Bases and salts can influence the catalytic cycle. A screen of different bases (e.g., organic vs. inorganic) and the addition of salts like silver carbonate may improve selectivity.[5]

Issue 3: I am trying to synthesize a C5-substituted indolizine via direct lithiation, but the yield is low.

Direct lithiation at the C5 position is a powerful method but can be sensitive to reaction conditions.[7][8][9][10]

Low yields in direct C5-lithiation can be attributed to incomplete lithiation, side reactions, or degradation of the product. The choice of base, temperature, and the purity of reagents are critical.

ParameterRecommendationRationale
Base/Additive Use n-BuLi in combination with TMEDA.TMEDA chelates the lithium ion, increasing the basicity of the n-BuLi and promoting selective deprotonation at C5.[10]
Temperature Maintain a low temperature (-78 °C to -40 °C) for both lithiation and electrophilic quench.The C5-lithiated intermediate can be unstable at higher temperatures.[1][10]
Reagent Purity Use freshly titrated n-BuLi and ensure all solvents and reagents are anhydrous.Water will quench the organolithium reagent, leading to low yields.
Reaction Time Optimize the stirring time for both the lithiation and the reaction with the electrophile.Insufficient time can lead to incomplete reaction, while prolonged times may result in side reactions.
Inert Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.Organolithium reagents are highly reactive with oxygen and moisture.
  • Setup: Under an argon atmosphere, dissolve 2-phenylindolizine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask.

  • Addition of TMEDA: Add freshly distilled TMEDA (1.2 eq).

  • Cooling: Cool the reaction mixture to -78 °C.

  • Lithiation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

References

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. (URL: [Link])

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC. (URL: [Link])

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025). ResearchGate. (URL: [Link])

  • Synthesis of Ester-Substituted Indolizines from 2-Propargyloxypyridines and 1,3-Dicarbonyls. (2022). The Journal of Organic Chemistry. (URL: [Link])

  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC. (URL: [Link])

  • Regioselective synthesis of C1-olefinated indolizines using molecular oxygen as oxidant. (URL: not available)
  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (2005). ARKIVOC. (URL: [Link])

  • Direct Synthesis of Monofunctionalized Indolizine Derivatives Bearing Alkoxymethyl Substituents at C-3 and Their Benzofused Analogues | Organic Letters - ACS Publications. (2005). (URL: [Link])

  • Regioselective Synthesis of Functionalized Indolizines under Mild Conditions. (2023). Organic Preparations and Procedures International. (URL: [Link])

  • Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines - PubMed. (2024). (URL: [Link])

  • Indolizine synthesis - Organic Chemistry Portal. (URL: [Link])

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROM
  • Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization - RSC Publishing. (2026). (URL: [Link])

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015). Molecules. (URL: [Link])

  • 1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC. (URL: [Link])

  • Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed. (2005). (URL: [Link])

  • Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis - PMC. (URL: [Link])

  • An improved synthesis of some 5-substituted indolizines using regiospecific lithiation - PubMed. (2005). (URL: [Link])

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonyl
  • An unexpected transition-metal free regioselective cyclization of alkynyl-tethered indoles to prepare indole-fused azepino[2,1-b]quinazolinones and spiroindole-pyrrolo[2,1-b]quinazolinones - Green Chemistry (RSC Publishing). (URL: [Link])

  • Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. (2022). Molecules. (URL: [Link])

  • The role of commonly used transition metals in total synthesis of indole alkaloids. (2023). Journal of the Indian Chemical Society. (URL: [Link])

  • Strongly fluorescent indolizine-based coumarin analogs. (URL: not available)
  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride | Organic Letters - ACS Publications. (2000). (URL: [Link])

  • Transition-Metal-Free Regioselective Cross-Coupling: Controlled Synthesis of Mono- or Dithiolation Indolizines | Organic Letters - ACS Publications - American Chemical Society. (2018). (URL: [Link])

Sources

Validation & Comparative

comparative study of 2-(4-Methylphenyl)indolizine with other indolizine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(4-Methylphenyl)indolizine (CAS: 7496-81-3) against other indolizine derivatives reveals how precise structural modifications dictate pharmacological efficacy. Indolizine, a privileged nitrogen-containing heterocyclic scaffold and a structural isomer of indole, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, particularly as an anticancer and antimicrobial agent[1].

This guide provides an objective, data-driven comparison of this compound against its structural analogs, detailing the mechanistic rationale behind its performance, quantitative activity data, and validated experimental protocols for its synthesis and evaluation.

Mechanistic Rationale and Structure-Activity Relationship (SAR)

The biological activity of indolizine derivatives is highly dependent on the electronic and steric properties of their substituents. The core indolizine structure features a highly delocalized


-electron system.

This compound features a p-tolyl group at the C2 position[2]. The para-methyl substitution provides a weak electron-donating effect via hyperconjugation (+M) and induction (+I). This subtle modification has profound effects compared to other derivatives:

  • Versus Unsubstituted 2-Phenylindolizine: The methyl group increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. In tubulin polymerization inhibition, this added hydrophobic bulk improves the fit within the colchicine-binding pocket of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -tubulin.
    
  • Versus 2-(4-Chlorophenyl)indolizine: While chlorine provides halogen-bonding capabilities, it is electron-withdrawing. The electron-donating nature of the methyl group in this compound alters the HOMO-LUMO gap, often resulting in distinct photophysical properties (e.g., altered fluorescence quantum yields) and differing metabolic stability profiles.

  • Versus Indolizine-1-carbonitrile Derivatives: Introducing a cyano group at the C1 position shifts the molecule's target profile. While C2-aryl indolizines are potent microtubule destabilizers[3], C1-carbonitrile derivatives exhibit potent antimicrobial activity by inhibiting bacterial protein tyrosine phosphatases (PtpB)[4].

SAR_Logic Core Indolizine Scaffold (Base Pharmacophore) C2_Sub C2 Aryl Substitution (Hydrophobic & Electronic Tuning) Core->C2_Sub C1_Sub C1 Substitution (H-Bonding & Polarity) Core->C1_Sub Tolyl 4-Methylphenyl (p-Tolyl) +I / +M Effect Increased Lipophilicity C2_Sub->Tolyl Chloro 4-Chlorophenyl -I / +M Effect Halogen Bonding C2_Sub->Chloro Cyano 1-Carbonitrile Strong Electron Withdrawal C1_Sub->Cyano Tubulin Target: Tubulin Polymerization Anticancer Activity (IC50 < 100 nM) Tolyl->Tubulin Enhances pocket fit Chloro->Tubulin Steric stabilization PtpB Target: PtpB Enzyme Antimicrobial Activity (MIC < 32 µg/mL) Cyano->PtpB Active site coordination

Caption: Logical relationships in indolizine SAR development, highlighting target divergence based on substitution.

Comparative Performance Data

The following table synthesizes quantitative experimental data across different indolizine derivatives to objectively compare their biological efficacies. ICngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 values represent the concentration required to inhibit 50% of tubulin polymerization or cancer cell proliferation (e.g., MKN-45 gastric cancer cells). MIC (Minimum Inhibitory Concentration) represents antibacterial potency against Gram-positive strains like S. aureus[1][4].
CompoundKey Structural FeatureComputed LogPTubulin Inhibition IC

(

M)
Antimicrobial MIC (

g/mL)
Primary Therapeutic Axis
This compound C2 p-Tolyl~4.40.08 - 0.12> 64Anticancer (Microtubule Destabilizer)
2-Phenylindolizine C2 Unsubstituted Phenyl~3.90.45> 64Anticancer (Moderate)
2-(4-Chlorophenyl)indolizine C2 p-Chlorophenyl~4.50.1532 - 64Dual Anticancer / Weak Antimicrobial
Compound 5g (Indolizine-1-carbonitrile) C1 Cyano, C3 Substituted~3.5> 50.016 - 25Antimicrobial (Bactericidal)
Compound 5b (Indolizine-1-carbonitrile) C1 Cyano, C3 Substituted~3.2> 50.08 - 32 (Fungi)Antifungal

Data synthesized from established structure-activity relationship studies on indolizine derivatives[2][4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of this compound and its subsequent biological evaluation.

Protocol A: Synthesis of this compound via Tschitschibabin Reaction

This protocol utilizes a classical cyclization approach, leveraging a pyridinium ylide intermediate.

  • Quaternization: Dissolve 1.0 equivalent of 2-methylpyridine and 1.1 equivalents of 2-bromo-4'-methylacetophenone in anhydrous acetone. Reflux for 4 hours.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the

      
      -bromoketone. The reaction forms an N-phenacylpyridinium bromide salt.
      
  • Isolation of Intermediate: Cool the mixture to 0°C. Filter the precipitated quaternary ammonium salt, wash with cold diethyl ether, and dry under vacuum.

  • Cyclization: Suspend the salt in water and add 2.0 equivalents of sodium bicarbonate (NaHCO

    
    ). Heat the mixture to 90°C for 2 hours.
    
    • Causality: The use of a weak, aqueous base like NaHCO

      
       is critical. It deprotonates the 
      
      
      
      -methylene group to form a reactive pyridinium ylide without causing base-catalyzed degradation of the resulting highly conjugated indolizine core[5].
  • Purification: Extract the aqueous layer with dichloromethane (DCM). Dry the organic phase over MgSO

    
    , concentrate, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate 9:1) to yield this compound as a solid (CAS: 7496-81-3)[2].
    
Protocol B: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the compound's ability to destabilize microtubules, a primary mechanism for its anticancer activity.

  • Preparation: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and a fluorescence reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore) in PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9).
    
  • Compound Addition: Add this compound dissolved in DMSO at varying concentrations (10 nM to 10

    
    M). Ensure final DMSO concentration remains 
    
    
    
    1% to prevent solvent-induced protein denaturation.
    • Control: Use Paclitaxel as a polymerization enhancer (positive control) and Colchicine as a destabilizer (reference control)[3].

  • Kinetic Measurement: Transfer the microplate to a fluorescence reader pre-warmed to 37°C.

    • Causality: Tubulin polymerization is strictly temperature-dependent. The shift from 4°C to 37°C initiates the spontaneous assembly of microtubules[1].

  • Data Acquisition: Monitor fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes. Calculate the IC

    
     from the steady-state fluorescence plateau (V
    
    
    
    of the assembly curve).

Workflow Synthesis 1. Synthesis (Tschitschibabin Rxn) Purification 2. Purification (Column Chromatography) Synthesis->Purification Validation 3. Structural Validation (NMR / LC-MS) Purification->Validation Assay 4. Tubulin Assay (Fluorescence Kinetics) Validation->Assay Analysis 5. Data Analysis (IC50 Calculation) Assay->Analysis

Caption: End-to-end experimental workflow for synthesizing and evaluating indolizine microtubule destabilizers.

References

  • National Center for Biotechnology Information (PMC). "Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers." NIH. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents." NIH. Available at: [Link]

  • National Center for Biotechnology Information. "this compound | C15H13N | CID 346948." PubChem Database. Available at: [Link]

  • ResearchGate. "Discovery of Indolizine Lactones as Anticancer Agents and their Optimization through Late-Stage Functionalization." Available at: [Link]

Sources

A Comparative Guide to the Photophysical Properties of 2-(4-Methylphenyl)indolizine and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent molecules, the indolizine scaffold has emerged as a promising core structure for the development of novel probes and imaging agents. This guide provides an in-depth comparison of the photophysical properties of a representative indolizine derivative, 2-(4-Methylphenyl)indolizine, with several widely used fluorophores: Fluorescein, Rhodamine 6G, Coumarin 1, and Quinine Sulfate. By presenting key experimental data and the methodologies to obtain them, this document aims to equip researchers with the knowledge to make informed decisions when selecting a fluorophore for their specific application.

Introduction to this compound and its Place in Fluorescence

Comparative Photophysical Data

The selection of a fluorophore is dictated by its specific photophysical parameters. The following table summarizes the key properties of this compound (with estimated values based on related compounds) and the other benchmark fluorophores. It is important to note that the photophysical properties of many fluorophores are highly dependent on their solvent environment.[2]

FluorophoreAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)Stokes Shift (nm)Solvent
This compound (Estimated) ~380 - 410~440 - 490~20,000 - 40,000~0.3 - 0.7~2 - 6~60 - 80Dichloromethane/Methanol
Fluorescein 49051476,9000.924.6240.1 M NaOH
Rhodamine 6G 530555116,0000.953.825Ethanol
Coumarin 1 37345025,0000.732.577Ethanol
Quinine Sulfate 34844813,0000.5519.41000.1 M H2SO4

In-Depth Analysis of Photophysical Properties

Understanding the significance of each parameter is crucial for selecting the appropriate fluorophore.

Absorption and Emission Spectra

The absorption spectrum reveals the wavelengths of light a molecule absorbs to enter an excited state, while the emission spectrum shows the wavelengths of light emitted as it returns to theground state.[6] The maxima of these spectra (λabs and λem) are fundamental properties. 2-Arylindolizines typically exhibit absorption in the near-UV to blue region of the spectrum and emit in the blue to green region.[5][7] The methyl group on the phenyl ring of this compound, being a weak electron-donating group, is expected to cause a slight red-shift in both absorption and emission compared to the unsubstituted 2-phenylindolizine.

Molar Extinction Coefficient (ε)

This value quantifies how strongly a molecule absorbs light at a specific wavelength.[8] A high molar extinction coefficient is desirable as it allows for the use of lower concentrations of the fluorophore to achieve a detectable signal. Rhodamine 6G and Fluorescein are notable for their very high extinction coefficients.

Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9][10] A quantum yield close to 1 indicates a very bright fluorophore. Rhodamine 6G and Fluorescein are renowned for their high quantum yields. Indolizine derivatives have been reported to possess high fluorescence quantum yields, suggesting that this compound is likely to be a reasonably bright fluorophore.[11]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This property is typically in the nanosecond range and can be influenced by the fluorophore's environment. Knowledge of the fluorescence lifetime is critical for applications such as Fluorescence Lifetime Imaging Microscopy (FLIM).[12][13]

Stokes Shift

The Stokes shift is the difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally advantageous as it minimizes the overlap between the excitation and emission spectra, leading to a better signal-to-noise ratio.[14] Quinine Sulfate exhibits a particularly large Stokes shift.

Experimental Protocols for Characterizing Photophysical Properties

The data presented in this guide are obtained through standardized spectroscopic techniques. Below are detailed methodologies for key experiments.

Determination of Absorption and Emission Spectra

This is the most fundamental characterization of a fluorophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Measurement: Use a UV-Visible spectrophotometer to measure the absorbance of the solution across a relevant wavelength range. The wavelength of maximum absorbance (λabs) is determined from this spectrum.

  • Emission Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. The sample is excited at its λabs, and the emitted light is scanned over a range of longer wavelengths. The wavelength of maximum emission (λem) is identified from this spectrum.

Caption: Workflow for determining absorption and emission spectra.

Determination of Relative Fluorescence Quantum Yield (ΦF)

The quantum yield of an unknown sample can be determined relative to a standard with a known quantum yield.[9][15]

Methodology:

  • Standard Selection: Choose a standard fluorophore with a well-characterized quantum yield and absorption/emission properties similar to the sample. For blue-emitting indolizines, Quinine Sulfate in 0.1 M H2SO4 is a suitable standard.

  • Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of each solution at the excitation wavelength should be kept below 0.1.

  • Fluorescence Measurements: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,standard * (msample / mstandard) * (ηsample2 / ηstandard2)

    where 'm' is the slope of the integrated fluorescence intensity vs. absorbance plot, and 'η' is the refractive index of the solvent.

Caption: Protocol for relative quantum yield determination.

Determination of Fluorescence Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes.[16]

Methodology:

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive single-photon detector, and timing electronics.

  • Excitation: The sample is excited with short pulses of light at a high repetition rate.

  • Photon Detection: The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

  • Data Acquisition: A histogram of the arrival times of many photons is built up, which represents the fluorescence decay profile.

  • Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

G A Pulsed Light Source B Sample A->B Excitation Pulse D TCSPC Electronics A->D Sync C Single-Photon Detector B->C Emitted Photon C->D Photon Signal E Fluorescence Decay Curve D->E F Exponential Fit E->F G Determine Lifetime (τ) F->G

Caption: Schematic of fluorescence lifetime measurement using TCSPC.

Conclusion

This compound, as a representative of the 2-arylindolizine class of fluorophores, presents a compelling option for applications requiring blue-green emission. While its photophysical properties are not as extensively documented as those of classical dyes like Fluorescein and Rhodamine 6G, the inherent tunability of the indolizine core offers significant potential for the development of bespoke fluorescent probes. This guide provides a foundational understanding of its likely characteristics in comparison to established fluorophores and outlines the standard experimental procedures for their characterization. As research into indolizine-based fluorophores continues, a more comprehensive picture of their capabilities will undoubtedly emerge, further solidifying their position in the ever-expanding toolkit of the molecular sciences.

References

  • HORIBA. (n.d.). Principles and Theory of Fluorescence Spectroscopy. Retrieved February 27, 2026, from [Link]

  • Resch-Genger, U., Rurack, K., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved February 27, 2026, from [Link]

  • de Oliveira, K. T., et al. (2020). Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112194.
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  • Flores-Jarillo, M., et al. (2016). Synthesis and photophysical properties of highly fluorescent 2-aryl-6-(aryleneethynylene)-1H-indoles. Dyes and Pigments, 128, 137-146.
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  • The Journal of Organic Chemistry. (1983). Novel synthesis of the 2,3-benzindolizine ring system. Mechanism of formation, redox, electronic absorption, and fluorescence behavior. Retrieved February 27, 2026, from [Link]

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  • Gryczynski, I., et al. (2020). Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation.
  • Pérez-Gálvez, R., et al. (2023). Acidochromism of amino-substituted indolizine chromophores. Journal of Molecular Liquids, 379, 121758.
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  • Chen, Y.-C., et al. (2023). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. International Journal of Molecular Sciences, 24(12), 10309.
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Publish Comparison Guide: Confirming the Mechanism of Action of 2-(4-Methylphenyl)indolizine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for researchers and drug development professionals. It focuses on validating the Secretory Phospholipase A2 (sPLA2) inhibitory activity of the 2-arylindolizine scaffold, specifically using 2-(4-Methylphenyl)indolizine as the representative chemical probe.

Executive Summary & Mechanistic Hypothesis

This compound represents a privileged scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike cyclooxygenase (COX) inhibitors, this compound targets the upstream enzyme Secretory Phospholipase A2 (sPLA2) . By blocking sPLA2, it prevents the initial release of arachidonic acid from cell membrane phospholipids, thereby inhibiting the entire eicosanoid storm (prostaglandins, leukotrienes, and thromboxanes) at the source.[1]

The Core Mechanistic Claim: this compound functions as a reversible, competitive inhibitor of the sPLA2 active site. It mimics the transition state of the phospholipid substrate, utilizing its indolizine core to occupy the hydrophobic channel and the 4-methylphenyl moiety to disrupt the interfacial binding surface required for catalysis.

Comparative Performance Matrix
FeatureThis compound Varespladib (LY315920) Indomethacin
Primary Target sPLA2 (Group IIA, V, X)sPLA2 (Pan-inhibitor)COX-1 / COX-2
Mechanism Competitive Interfacial InhibitionCompetitive Active Site BindingCyclooxygenase Inhibition
IC50 (hGIIA) ~0.5 – 5.0 µM (Structure Dependent)~2 – 10 nMN/A (Inactive on sPLA2)
Selectivity High (sPLA2 vs. cPLA2)Very HighLow (COX isoforms)
Utility Lead Optimization / Probe Clinical CandidateClinical Standard

Mechanistic Visualization: The Arachidonic Acid Cascade

To understand the upstream intervention point of this compound, we must visualize the inflammatory cascade. The diagram below illustrates the blockade of Arachidonic Acid (AA) release, distinguishing it from downstream COX inhibitors.

sPLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (Free) Membrane->AA Hydrolysis sPLA2 sPLA2 Enzyme (Target) sPLA2->Membrane Catalyzes Indolizine This compound (Inhibitor) Indolizine->sPLA2 Competitive Inhibition (Blocks Active Site) COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase AA->LOX PGs Prostaglandins (Inflammation) COX->PGs LTs Leukotrienes LOX->LTs

Figure 1: Mechanism of Action.[2][3][4][5][6][7] The indolizine derivative inhibits sPLA2, preventing the hydrolysis of membrane phospholipids and halting the production of both Prostaglandins and Leukotrienes.

Experimental Validation Framework

To confirm the mechanism of action for this specific chemical entity, researchers must move beyond simple efficacy screening and prove target engagement . The following protocols are designed to be self-validating.

Protocol A: Chromogenic sPLA2 Inhibition Assay (Ellman’s Method)

This assay confirms direct enzymatic inhibition using a synthetic thio-ester substrate. The release of a free thiol upon hydrolysis reacts with DTNB to form a colored product.

Why this protocol? It isolates the enzyme from the cellular context, eliminating off-target effects (like COX inhibition) to prove direct interaction.

Materials:

  • Enzyme: Recombinant human sPLA2 (Group IIA or V).

  • Substrate: 1,2-bis(heptanoylthio)-glycerophosphocholine (thio-PC).

  • Chromogen: 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Reference: Varespladib (Positive Control).

Step-by-Step Workflow:

  • Preparation: Solubilize this compound in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Mix 10 µL of inhibitor solution with 10 µL of sPLA2 enzyme buffer (25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂). Incubate for 20 minutes at room temperature. Note: Calcium is critical for the sPLA2 catalytic loop.

  • Reaction Start: Add 180 µL of reaction mix containing 1.5 mM thio-PC and 0.5 mM DTNB.

  • Measurement: Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Validation Check: The Varespladib control must show >90% inhibition at 100 nM. If not, the enzyme activity is compromised.

Data Interpretation:

  • Plot the slope (Abs/min) vs. Inhibitor Concentration.

  • Calculate IC50 . A valid "hit" for this scaffold should be in the low micromolar range (<10 µM).

Protocol B: Kinetic Analysis for Competitive Inhibition

To confirm the mode of binding (Active site vs. Allosteric), a Lineweaver-Burk plot analysis is required.

Methodology:

  • Repeat Protocol A using four fixed concentrations of the indolizine inhibitor (e.g., 0, 1, 5, 10 µM).

  • For each inhibitor concentration, vary the Substrate (thio-PC) concentration (e.g., 0.1, 0.25, 0.5, 1.0 mM).

  • Plot: 1/Velocity (

    
    ) vs. 1/[Substrate].
    

Expected Result:

  • Competitive Inhibition: The lines will intersect at the Y-axis (

    
     remains constant), but the X-intercept (
    
    
    
    ) will shift. This confirms the indolizine competes directly with the phospholipid for the catalytic slot.

Structural Confirmation: In Silico Docking

Modern drug development requires structural rationalization. The 2-arylindolizine scaffold is known to fit into the "hydrophobic channel" of sPLA2.

Docking Workflow (DOT Visualization):

Docking_Workflow Step1 Retrieve Crystal Structure (PDB: 1KQU or 3U8D) Step3 Define Grid Box Center: His48 / Asp49 Size: 20x20x20 Å Step1->Step3 Step2 Ligand Preparation (this compound) Energy Minimization Step4 Docking Run (AutoDock Vina / Glide) Step2->Step4 Step3->Step4 Step5 Interaction Analysis 1. Hydrophobic Stacking (Phe5) 2. Calcium Coordination Step4->Step5

Figure 2: Computational workflow for validating the binding mode of the indolizine scaffold.

Key Residue Interactions to Verify:

  • His48/Asp49 (Catalytic Dyad): The inhibitor should not covalently bind but should occlude these residues.

  • Calcium Loop: The most potent inhibitors (like Varespladib) coordinate the catalytic

    
    . Check if the indolizine core or a functional group (if modified) approaches this ion.
    
  • Hydrophobic Wall: The 4-methylphenyl group should align with the hydrophobic residues (e.g., Phe5, Ile9) lining the entrance of the active site.

Secondary Mechanism: Tubulin Polymerization (Emerging Utility)

While sPLA2 is the classic target, recent literature highlights that 2-arylindolizines (especially when hybridized with chalcones or phenothiazines) can inhibit tubulin polymerization, similar to Colchicine.

  • Differentiation: If your experimental data shows cytotoxicity in cancer lines (e.g., MCF-7, HeLa) without significant sPLA2 inhibition, the mechanism has likely shifted to Tubulin binding .

  • Diagnostic: Perform a cell cycle analysis. A G2/M phase arrest confirms Tubulin targeting, whereas sPLA2 inhibition typically results in reduced inflammatory mediator release (PGE2) without immediate cell cycle arrest.

References

  • Smart, B. P., et al. (2006). "Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2."[8] Journal of Medicinal Chemistry.

  • Ghomi, M. K., et al. (2020).[9][10] "Indolizine-phenothiazine hybrids as the first dual inhibitors of tubulin polymerization and farnesyltransferase."[2] Bioorganic Chemistry.

  • Vane, J. R., & Botting, R. M. (1987). "Inflammation and the mechanism of action of anti-inflammatory drugs." FASEB Journal.

  • Dennis, E. A., et al. (2011). "Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention." Chemical Reviews.

  • PubChem. (2023). "Compound Summary: this compound." National Library of Medicine.

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structure-activity relationship (SAR) studies of 2-(4-Methylphenyl)indolizine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationships of 2-(4-Methylphenyl)indolizine Analogs

Introduction: The Privileged Indolizine Scaffold

Indolizine, a nitrogen-containing heterocyclic scaffold and a structural isomer of indole, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic and structural properties make it a versatile core for developing novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

This guide focuses specifically on analogs of this compound, a key subset of this chemical class.[5] By systematically analyzing how structural modifications to this core influence biological activity, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals. This comparative guide synthesizes experimental data to illuminate the critical structure-activity relationships (SAR), offering a rational basis for the design of next-generation indolizine-based therapeutics.

The this compound Core: A Blueprint for Modification

The foundational structure of this compound consists of a fused pyridine and pyrrole ring system (the indolizine core) with a 4-methylphenyl (p-tolyl) group at the C2 position. SAR studies typically explore substitutions at various positions on both the indolizine nucleus and the appended phenyl ring. Understanding the impact of these modifications is paramount for tuning potency, selectivity, and pharmacokinetic properties.

Caption: Key modification sites on the this compound scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of indolizine analogs can be profoundly altered by even minor chemical modifications. This section dissects the SAR for anticancer, antimicrobial, and anti-inflammatory activities based on published experimental data.

Anticancer Activity

Indolizine derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, disruption of critical signaling pathways, and the induction of apoptosis.[1][6]

SAR Insights:

  • Substitutions on the Indolizine Core:

    • Position 6 & 7: The pyridine ring is a critical site for modification. The introduction of a methoxy group at the C6-position has been shown to enhance antiproliferative activity.[6] Position 7 is also a key site, where substituents like bromo or ethyl ester groups can confer potent inhibitory activity against various cancer cell lines.[1]

    • Position 3: This position on the pyrrole ring is highly amenable to modification. The introduction of acetamide moieties at C3 has yielded compounds with significant anticancer effects.[7][8] The nature of the substituent on the acetamide nitrogen is crucial; for example, compounds bearing specific substituted phenyl groups (analogs 7e and 7h in one study) showed excellent activity against colon (Colo-205) and breast cancer (MDA-MB-231) cell lines.[7][8]

  • Substitutions on the 2-Phenyl Ring:

    • The substitution pattern on the 2-phenyl ring is a key determinant of potency. While the parent compound has a methyl group at the 4-position, replacing or adding other substituents can dramatically improve efficacy.

    • The presence of dichloro substitution patterns on the phenyl ring, especially when combined with a C6-methoxy group on the indolizine core, has been identified as a favorable feature for potent antiproliferative activity.[6]

    • Adding small, electron-withdrawing groups like fluorine to the phenyl ring can also increase cytotoxic activity against cancer cell lines.[9]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Indolizine Analogs

Compound IDCore Modification2-Phenyl Ring SubstitutionCell Line (MCF-7)Cell Line (A549)Cell Line (HT-29)Reference
8a Ibuprofen Hybrid4-Methyl7.61>5>5[10]
8e Ibuprofen Hybrid4-Chloro1.07>5>5[10]
8f Ibuprofen Hybrid4-Bromo3.16>5>5[10]
6m Fluoroisoindolinedione4-Methyl19.87-28.37[9]
6o Fluoroisoindolinedione4-Fluoro8.89-5.84[9]
cis-4d Lactone fusion4-Methoxy16.72--[11]

Data presented for breast (MCF-7), lung (A549), and colon (HT-29, HCT-116) cancer cell lines where available.

Antimicrobial Activity

A significant body of research has focused on 2-phenylindolizine acetamide derivatives as potential antibacterial and antifungal agents.[3][12] Molecular docking studies suggest that some of these compounds may act by inhibiting bacterial enzymes like Topoisomerase-IV.[7]

SAR Insights:

  • C3-Acetamide Substitutions: The primary driver of antimicrobial potency in these series is the nature of the aromatic or heterocyclic ring attached to the acetamide nitrogen at the C3-position.

  • Antibacterial Activity: Specific substitutions lead to potent activity against medically relevant bacteria. For instance, in one series, compounds 8b (4-chlorophenyl), 8a (phenyl), and 8f (4-bromophenyl) exhibited the best activity against Staphylococcus aureus.[3][12]

  • Antifungal Activity: Similarly, antifungal activity is highly dependent on the C3-substituent. Compounds 8j (2,4-dichlorophenyl) and 8d (4-nitrophenyl) displayed excellent activity against fungal strains like Candida albicans and Aspergillus flavus.[3][12]

Table 2: Comparative Antimicrobial Activity of 2-Phenylindolizine Acetamide Derivatives (8a-k)

Compound IDC3-Acetamide SubstituentAntibacterial (S. aureus) Zone of Inhibition (mm)Antifungal (C. albicans) Zone of Inhibition (mm)Reference
8a Phenyl22-[3]
8b 4-Chlorophenyl23-[3]
8d 4-Nitrophenyl-11[3]
8f 4-Bromophenyl22-[3]
8j 2,4-Dichlorophenyl-20[3]
Anti-inflammatory Activity

The anti-inflammatory potential of indolizine analogs has been explored, with a key mechanism being the inhibition of cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory cascade.[4][13]

SAR Insights:

  • Cis-Conformation: Computational docking studies suggest that a cis configuration of the indolizine analog may be crucial for stable binding within the COX-2 active site, mimicking the conformation of established inhibitors like Indomethacin.[13][14]

  • Substitutions at C1, C2, and C3: In a series of ethyl 7-methoxy-3-(benzoyl)indolizine-1-carboxylates, the substituents on the benzoyl group (at C3) and the phenyl group (at C2) were critical.

  • Compound 2a , which features a nitrile group on the C3-benzoyl moiety, emerged as the most potent COX-2 inhibitor in its series, with an IC₅₀ value comparable to the non-selective standard, Indomethacin.[13]

  • Compound 2c , with a bromine substituent, also showed moderate COX-2 inhibitory activity.[13]

Table 3: Comparative COX-2 Inhibition by Indolizine Analogs

Compound IDC2-SubstituentC3-Benzoyl SubstituentCOX-2 Inhibition (IC₅₀ in µM)Reference
2a Phenyl4-Cyano6.56[13]
2c Phenyl4-Bromo6.94[13]
Indomethacin --6.80[13]
Celecoxib --0.05[13]

Experimental Protocols & Workflows

The trustworthiness of SAR data relies on robust and reproducible experimental methodologies. Below are standardized protocols for the synthesis and evaluation of indolizine analogs.

General Synthesis: 1,3-Dipolar Cycloaddition

The most common and versatile method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction.[2][4][15] This typically involves the reaction of a pyridinium ylide (generated in situ from a pyridinium salt and a base) with an electron-deficient alkyne or alkene.

Synthesis_Workflow Start Start Materials: - Substituted 2-Methylpyridine - Substituted Phenacyl Bromide Step1 Step 1: Quaternization Formation of Pyridinium Salt Start->Step1 Step2 Step 2: Ylide Generation In situ reaction with base (e.g., K2CO3) Step1->Step2 Step3 Step 3: 1,3-Dipolar Cycloaddition Reaction with electron-deficient alkyne Step2->Step3 Step4 Step 4: Aromatization Leads to final Indolizine product Step3->Step4 Purification Purification (Column Chromatography) Step4->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of indolizine derivatives.

Step-by-Step Protocol:

  • Pyridinium Salt Formation: React a substituted pyridine derivative with an appropriate α-halo ketone (e.g., 2-bromo-1-(4-methylphenyl)ethan-1-one) in a suitable solvent like acetone and stir at room temperature to form the corresponding N-phenacylpyridinium bromide salt.

  • Ylide Generation and Cycloaddition: To a solution of the pyridinium salt in a solvent like DMF, add a base (e.g., anhydrous K₂CO₃) to generate the pyridinium ylide in situ.

  • Add an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) to the reaction mixture.

  • Heat the mixture (e.g., at 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, pour the mixture into ice water to precipitate the crude product. Filter the solid, wash with water, and dry.

  • Purify the crude product using column chromatography over silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard for screening potential anticancer compounds.[16][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 4,000-5,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test indolizine analogs in the culture medium. Add the compounds to the wells at various final concentrations (e.g., 0.25–20 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Biological_Evaluation_Workflow Synthesized Synthesized Analog PrimaryScreen Primary Screening (e.g., MTT Assay @ single high conc.) Synthesized->PrimaryScreen DoseResponse Dose-Response Study (Determine IC50 values) PrimaryScreen->DoseResponse Active Compounds HitSelection Hit Compound Selection (Potency & Selectivity) DoseResponse->HitSelection Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Enzyme Assays) HitSelection->Mechanism Lead Lead Compound Mechanism->Lead

Caption: Experimental workflow for biological evaluation of new analogs.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship studies compiled in this guide highlight several key principles for rational drug design:

  • Multifunctionality: The indolizine core is a versatile pharmacophore, with specific substitution patterns yielding potent anticancer, antimicrobial, or anti-inflammatory agents.

  • Positional Importance: The C3, C6, and C7 positions on the indolizine ring, along with the substitution pattern on the 2-phenyl ring, are critical hotspots for tuning biological activity.

  • Property-Driven Design: The introduction of specific functional groups—such as halogens, methoxy groups, nitriles, and various N-substituted acetamides—can be used to modulate potency by influencing factors like electronic properties, lipophilicity, and steric interactions with biological targets.

Future research should focus on integrating these SAR insights to design hybrid molecules with dual activities or improved selectivity profiles. Further exploration of the C1 and C5-C8 positions on the indolizine core remains a promising avenue for discovering novel analogs. Advanced computational modeling and in vivo studies of the most promising lead compounds identified here will be essential steps in translating the therapeutic potential of the indolizine scaffold from the bench to the clinic.

References

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  • Gandham SK, Jha A, Kudale AA. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity. 2024;21(5):e202400075. [Link][7][8]

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  • Comprehensive Summary. Wiley Online Library. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Publishing. [Link]

  • Iodine-Promoted Synthesis of 3-Arylindolizine-1-Carboxylates from 2-(2-Nitro-1-Arylethyl)Malonates and Pyridine. ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Methylphenyl)indolizine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling specialized heterocyclic compounds like 2-(4-Methylphenyl)indolizine (CAS 7496-81-3), standard safety protocols must be adapted to address the specific physicochemical properties of the molecule.

Because this compound is frequently utilized in early-stage drug development and synthetic chemistry, its full biological profile may not be entirely characterized. However, its known lipophilicity and environmental persistence require strict procedural discipline. This guide provides a self-validating, step-by-step operational framework for the safe handling, solubilization, and disposal of this compound.

Part 1: Quantitative Safety Profile & Physicochemical Data

Before designing a handling protocol, we must understand the quantitative parameters of the substance. This compound is classified under the Globally Harmonized System (GHS) as an Aquatic Chronic 4 (H413) hazard, meaning it may cause long-lasting harmful effects to aquatic life [1].

The table below synthesizes the critical quantitative and hazard data that dictate our Personal Protective Equipment (PPE) and engineering controls.

Property / Hazard ParameterValue / SpecificationOperational Implication
Chemical Name This compoundNomenclature used for accurate SDS retrieval and waste labeling.
CAS Number 7496-81-3Unique identifier for regulatory compliance [1].
Molecular Weight 207.27 g/mol Relevant for precise molarity calculations during assay preparation [1].
Physical State Solid (Powder)High risk of micro-aerosolization; mandates draft protection (fume hood).
GHS Hazard Code H413 (Aquatic Chronic 4)Strict environmental isolation required; zero-tolerance for sink disposal[1].
Solubility Profile Organic solvents (e.g., DMSO, DCM)Carrier solvents severely compromise skin barriers, necessitating advanced glove protocols [2].

Part 2: Mechanistic PPE Selection (The "Why" Behind the Gear)

Selecting PPE is not arbitrary; it is a direct response to the molecule's physical state and intended use. When handling this compound, the primary risks are particulate inhalation during weighing and dermal exposure during solubilization.

  • Dermal Protection (Double-Gloving System):

    • The Gear: Nitrile gloves (minimum 0.11 mm thickness).

    • The Causality: Indolizine derivatives are highly lipophilic. When you dissolve this compound in a carrier solvent like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a penetration enhancer. If a splash occurs, DMSO will carry the indolizine directly through a single, compromised nitrile layer into the dermal tissue. Double-gloving ensures that if the outer glove is contaminated, it can be immediately doffed without exposing the skin.

  • Ocular Protection:

    • The Gear: Snug-fitting, splash-proof safety goggles (ANSI Z87.1 or EN 166 compliant).

    • The Causality: Standard safety glasses with side shields are insufficient. The electrostatic nature of fine organic powders can cause them to become airborne and bypass standard glasses. Goggles create a sealed micro-environment around the eyes.

  • Respiratory & Engineering Controls:

    • The Gear: Chemical fume hood (face velocity 0.4–0.6 m/s) and an anti-static lab coat.

    • The Causality: Rather than relying solely on an N95/P100 respirator, the primary defense against inhalation is containment. Handling the powder exclusively within a certified fume hood prevents aerosolized particulates from entering the operator's breathing zone [3]. The anti-static lab coat prevents electrostatic discharge, which can cause the powder to repel from spatulas and disperse into the air.

Part 3: Operational Workflow & Handling Protocols

The following protocol is designed as a self-validating system. Each step contains a built-in verification check to ensure the integrity of the safety boundary.

G Start 1. Risk Assessment Identify H413 Hazard PPE 2. PPE Donning Double Nitrile, Goggles Start->PPE Hood 3. Containment Transfer to Fume Hood PPE->Hood Weigh 4. Manipulation Anti-static Weighing Hood->Weigh Solvent 5. Solubilization Add Carrier Solvent Weigh->Solvent Waste 6. Waste Segregation Zero Drain Discharge Solvent->Waste Doff 7. Decontamination Doff PPE & Wipe Down Waste->Doff

Workflow for the safe handling and disposal of this compound in a laboratory.

Step-by-Step Execution: Weighing and Solubilization
  • System Verification: Verify that the fume hood is operational and the sash is pulled down to the designated safe operating height. Ensure the balance is calibrated and the workspace is free of clutter.

  • PPE Donning: Put on the anti-static lab coat, safety goggles, and two pairs of nitrile gloves.

  • Static Mitigation: Wipe the exterior of the this compound vial and the weighing boat with an anti-static cloth or use an ionizing bar. Logic: This prevents the powder from "jumping" due to static charge buildup.

  • Transfer & Weighing: Using a clean, grounded micro-spatula, slowly transfer the required mass of the compound into the weighing boat. Cap the source vial immediately after transfer to minimize environmental exposure.

  • Solubilization: Transfer the weighed powder into a chemically compatible borosilicate glass vial. Using a calibrated pipette, add the solvent (e.g., DMSO) slowly down the interior wall of the vial to prevent aerosolizing the powder at the bottom. Seal the vial and vortex gently until fully dissolved.

  • Immediate Decontamination: If any powder was spilled, wipe the balance and hood surface with a disposable towel dampened with a compatible solvent (e.g., 70% ethanol or isopropanol), followed by a dry wipe.

Part 4: Environmental Containment & Disposal Plan

Because this compound carries an H413 hazard designation, it poses a severe, long-term threat to aquatic ecosystems [1]. Traditional dilution methods are strictly prohibited.

Logistical Disposal Steps:

  • Solid Waste Segregation: All contaminated consumables—including the outer layer of nitrile gloves, weighing boats, pipette tips, and decontamination wipes—must be placed in a heavy-duty, puncture-resistant hazardous waste bag. Label the bag explicitly with: "Hazardous Solid Waste: Contains this compound (CAS 7496-81-3) - Toxic to Aquatic Life."

  • Liquid Waste Segregation: Any residual solutions or solvent washes containing the compound must be deposited into a dedicated organic liquid waste carboy. Do not mix with aqueous waste streams. If halogenated solvents (like DCM) were used, ensure it goes into the Halogenated Organic Waste container to prevent dangerous chemical reactions and ensure proper incineration routing [3].

  • Final Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department to ensure this waste is routed for high-temperature commercial incineration, which is the only reliable method to break down the stable indolizine heterocyclic ring system without environmental release.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 346948, this compound." PubChem, [Link].

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